1,2-Benzenedisulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
30496-93-6 |
|---|---|
Molecular Formula |
C6H6O6S2 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
InChI Key |
MIAUJDCQDVWHEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
Other CAS No. |
31375-00-5 30496-93-6 5710-54-3 27137-20-8 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profile & Technical Utility of 1,2-Benzenedisulfonic Acid
Executive Summary
1,2-Benzenedisulfonic acid (1,2-BDSA), also known as o-benzenedisulfonic acid, represents a specialized class of aromatic sulfonic acids distinguished by the ortho-positioning of two strongly acidic sulfonate groups. Unlike its meta-isomer (1,3-benzenedisulfonic acid), which is the thermodynamic product of direct benzene sulfonation, 1,2-BDSA requires indirect synthetic routes due to the steric and electrostatic repulsion between adjacent sulfonyl moieties.
Its technical significance lies in its unique capacity to form cyclic anhydrides and imides (e.g., o-benzenedisulfonimide), a property structurally inaccessible to the 1,3- and 1,4-isomers. This guide details the physicochemical properties, synthesis challenges, and applications of 1,2-BDSA, serving as a reference for its use as a strong Brønsted acid catalyst, a bidentate ligand in coordination chemistry, and a precursor in organic synthesis.
Part 1: Molecular Architecture & Fundamental Constants
The molecule consists of a benzene ring substituted at the C1 and C2 positions with sulfonic acid groups (
Table 1: Core Chemical Identity
| Property | Data |
| IUPAC Name | Benzene-1,2-disulfonic acid |
| Common Synonyms | o-Benzenedisulfonic acid; 1,2-BDSA |
| CAS Registry Number | 31375-00-5 |
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| SMILES | c1ccc(c(c1)S(=O)(=O)O)S(=O)(=O)O |
| InChI Key | MIAUJDCQDVWHEV-UHFFFAOYSA-N |
Part 2: Thermodynamic & Physicochemical Profile
Physical State and Solubility
1,2-BDSA is typically isolated as a white to off-white crystalline solid .[2][3] It is highly hygroscopic and deliquescent, readily absorbing atmospheric moisture to form hydrates.
-
Solubility:
-
Water: Highly soluble (miscible). The hydration energy of the two sulfonate groups drives rapid dissolution.
-
Polar Organic Solvents: Soluble in ethanol, methanol, and acetic acid.
-
Non-polar Solvents: Insoluble in hexane, diethyl ether, and benzene.
-
Thermal Properties & Stability[5]
-
Melting Point: The anhydrous free acid is difficult to isolate due to thermal instability and dehydration.
-
Note: Literature values often cite ~260°C for "benzenedisulfonic acid," usually referring to the stable 1,3-isomer.
-
Dehydration: Upon heating (>100°C under vacuum), 1,2-BDSA undergoes intramolecular dehydration to form 1,2-benzenedisulfonic anhydride (mp 88–92°C), a reaction unique to the ortho isomer.
-
-
Acidity (pKa):
-
pKa1: Estimated < -2.0 (comparable to benzenesulfonic acid).[5]
-
pKa2: Slightly higher than pKa1 but still strongly acidic.[4] The proximity of the negative charge on the first sulfonate anion (
) exerts an electrostatic effect on the second proton, but it remains fully dissociated in aqueous solutions.
Part 3: Synthesis & Purification Protocols[8]
The "Ortho" Challenge
Direct sulfonation of benzene or benzenesulfonic acid yields almost exclusively the 1,3-isomer (meta) due to the meta-directing deactivation of the first sulfonic acid group. Therefore, 1,2-BDSA must be synthesized via indirect substitution methods.
Protocol: Diazotization of Orthanilic Acid
The most reliable laboratory route involves the conversion of 2-aminobenzenesulfonic acid (orthanilic acid) via the Sandmeyer-type reaction (Meerwein variation).
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-aminobenzenesulfonic acid in dilute NaOH, then acidify with HCl. Cool to 0–5°C and add
dropwise to form the diazonium inner salt. -
Substitution (Meerwein Reaction): Prepare a solution of
saturated in glacial acetic acid containing a catalytic amount of . -
Coupling: Add the diazonium slurry to the copper/
mixture. Nitrogen gas evolves rapidly. -
Hydrolysis: The intermediate sulfonyl chloride is hydrolyzed by boiling with water/alkali to yield the disulfonate salt.
-
Purification:
-
Isolate as the Barium salt (insoluble in ethanol, purifiable by precipitation).
-
Convert to free acid by stoichiometric addition of
to precipitate . -
Evaporate filtrate under high vacuum to obtain the crystalline acid.
-
Caption: Synthetic pathway converting orthanilic acid to 1,2-BDSA via diazonium intermediate to overcome meta-directing limitation.
Part 4: Reactivity & Technical Applications
Cyclic Anhydride Formation
The defining chemical characteristic of 1,2-BDSA is its ability to form a five-membered cyclic anhydride ring.
-
Reagent: Heating with
or thionyl chloride.[6] -
Product: 1,2-Benzenedisulfonic anhydride (CAS 512-35-6).
-
Utility: This anhydride is a potent sulfonating agent and dehydrating agent in organic synthesis, often more reactive than linear anhydrides due to ring strain.
Catalysis (Brønsted Acid)
As a strong diprotic acid, 1,2-BDSA serves as a catalyst in:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols.
-
Acetal Formation: Protecting carbonyl groups in sugar chemistry.
-
Advantages: High acidity combined with high water solubility allows for use in aqueous-organic biphasic systems.
Pharmaceutical Relevance
While "besylates" (benzenesulfonates) are common counter-ions for basic drugs (e.g., amlodipine besylate), 1,2-disulfonates are utilized in specific research contexts:
-
Salt Selection: Used to increase the aqueous solubility of highly lipophilic bases. The dianionic nature allows for a 2:1 drug-to-acid stoichiometry or the formation of stable 1:1 zwitterionic salts.
-
Chelation: The ortho-disulfonate motif can act as a bidentate ligand for metal ions, potentially useful in metallodrug formulations or radiopharmaceutical labeling.
Caption: Reactivity profile showing the reversible formation of the cyclic anhydride and subsequent conversion to imides.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards:
-
Corrosive (GHS05): Causes severe skin burns and eye damage.
-
Irritant (GHS07): Respiratory tract irritation if dust is inhaled.
-
-
Storage:
-
Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon).
-
Protect from moisture; the compound is deliquescent and hydrolysis of the anhydride (if present) is exothermic.
-
-
Disposal: Neutralize with dilute sodium bicarbonate solution before disposal into chemical waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82622, 1,2-Benzenedisulfonic acid. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. Retrieved from [Link]
Sources
Technical Guide: Synthesis of 1,2-Benzenedisulfonic Acid via Diazotization-Sulfonation
[1]
Executive Summary
-
Target Molecule: 1,2-Benzenedisulfonic acid (CAS: 31375-00-5 / 30496-93-6 for disodium salt).[1]
-
Starting Material: Orthoanilic acid (2-aminobenzenesulfonic acid).[2][3]
-
Primary Methodology: Diazotization followed by copper-catalyzed nucleophilic substitution with sulfur dioxide (Landsberg modification).
-
Expected Yield: ~68% (Literature standard).
-
Application: Precursor for chelating agents (e.g., Tiron analogues), electrolyte additives, and specialized acid catalysts.
Reaction Mechanism & Retrosynthesis
Direct sulfonation of benzenesulfonic acid yields predominantly the meta (1,3) and para (1,4) isomers. To access the ortho (1,2) isomer, one must utilize an ortho-directing precursor that can be converted into a sulfonic acid.
Orthoanilic acid contains an amino group at the ortho position.[3] The synthesis proceeds in two distinct stages:
-
Diazotization: Conversion of the amino group into a diazonium salt.[4][5] Since the starting material contains a sulfonic acid group, the intermediate forms a zwitterionic diazonium sulfonate (often referred to as an "inner salt"), which precipitates from the acidic medium.
-
Sandmeyer Sulfonation (Landsberg Modification): The diazonium species undergoes a radical-nucleophilic substitution where the diazo group (
) is replaced by a sulfonyl group using sulfur dioxide ( ) and a copper(I) chloride ( ) catalyst in glacial acetic acid.
Reaction Scheme (DOT Visualization)
Caption: Stepwise conversion of orthoanilic acid to 1,2-benzenedisulfonic acid via diazonium intermediate.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role | Hazards |
| Orthoanilic Acid | >98% | Substrate | Irritant |
| Sodium Nitrite | ACS Reagent | Diazotization Agent | Oxidizer, Toxic |
| Hydrochloric Acid | Conc. (37%) | Acid Source | Corrosive, Fumes |
| Sulfur Dioxide | Anhydrous Gas | Nucleophile | Toxic Gas, Corrosive |
| Copper(I) Chloride | >97% | Catalyst | Toxic to aquatic life |
| Glacial Acetic Acid | >99% | Solvent | Flammable, Corrosive |
Step-by-Step Procedure
Stage 1: Diazotization[5]
-
Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 17.3 g (0.1 mol) of orthoanilic acid in 100 mL of water.
-
Acidification: Add 25 mL of concentrated HCl. The suspension may thicken. Cool the mixture to 0–5°C using an ice-salt bath.
-
Nitrosation: Dropwise add a solution of 7.0 g (0.102 mol) sodium nitrite in 20 mL water. Maintain the temperature strictly below 5°C .
-
Observation: The solid orthoanilic acid will dissolve and react, eventually forming a precipitate of the diazonium sulfonate inner salt (often white or pale yellow).
-
-
Completion: Stir for 30 minutes at 0°C. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy slight excess with a small amount of urea or sulfamic acid if necessary.
-
Isolation (Optional but Recommended): Filter the diazonium inner salt on a cold sintered glass funnel. Wash with a small amount of ice-cold water and then cold ethanol to remove excess acid/water. Caution: Do not let the diazonium salt dry completely as it may be shock-sensitive; use immediately.
Stage 2: Landsberg Sulfonation
-
Catalyst Preparation: In a separate reactor, mix 4.0 g of CuCl in 150 mL of glacial acetic acid.
-
Saturation: Saturate this acetic acid solution with sulfur dioxide (SO2) gas until the weight increases by approx. 20–30 g . The solution usually turns green/brown.
-
Coupling: Add the damp diazonium salt paste (from Stage 1) portion-wise to the stirring CuCl/SO2/AcOH mixture at room temperature (20–25°C ).
-
Mechanistic Note: Nitrogen gas (
) evolution will be vigorous. Ensure adequate venting.
-
-
Reaction: Once addition is complete, warm the mixture slightly to 40–50°C for 1 hour to ensure complete decomposition of the diazonium species.
-
Workup:
-
Distill off the acetic acid under reduced pressure (rotary evaporator).
-
The residue contains the crude 1,2-benzenedisulfonic acid (or its partial chloride).
-
Dissolve the residue in 100 mL water. If the sulfonyl chloride was formed, heat to reflux for 1 hour to hydrolyze it to the free sulfonic acid.
-
Stage 3: Purification & Isolation[6]
-
Filtration: Filter the aqueous solution to remove insoluble copper salts.
-
Salt Formation (Preferred for Isolation): Neutralize the filtrate with Sodium Carbonate (Na2CO3) until pH ~8.
-
Crystallization: Evaporate the water until a crust forms, then cool to 4°C. The disodium salt of 1,2-benzenedisulfonic acid will crystallize.
-
Recrystallization: Recrystallize from a water/ethanol mixture (1:3 ratio) to obtain high-purity product.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Diazotization Temp | 0°C – 5°C | >10°C: Decomposition of diazonium salt to phenol derivatives (hydrolysis). |
| SO2 Concentration | Saturation | Low SO2: Promotes side reactions (coupling) rather than sulfonation. |
| CuCl Catalyst | 20-30 mol% | Insufficient: Slow reaction, accumulation of diazonium (safety hazard). |
| pH during Diazotization | < 1.0 | High pH: Formation of triazenes (N-coupling) instead of diazonium. |
Workflow Logic (DOT Visualization)
Caption: Operational workflow for the synthesis of 1,2-benzenedisulfonic acid.
Characterization & Validation
To confirm the identity of the synthesized 1,2-benzenedisulfonic acid (as disodium salt), use the following analytical markers:
-
1H NMR (D2O, 400 MHz):
-
The molecule possesses a plane of symmetry.
-
Expect an AA'BB' pattern centered around 7.5 – 8.0 ppm .
-
Typically:
7.9-8.0 (dd, 2H, 3,6-H), 7.6-7.7 (dd, 2H, 4,5-H).
-
-
Solubility: Highly soluble in water; insoluble in ether and benzene.
-
Melting Point: The free acid is hygroscopic and melts with decomposition. The disodium salt does not melt below 300°C.
Safety & Hazards
-
Diazonium Inner Salts: While more stable than alkyl diazonium salts, dry aryl diazonium sulfonates can detonate via shock or friction. Always keep the intermediate wet.
-
Sulfur Dioxide: Severe respiratory irritant. All operations involving SO2 must be performed in a high-efficiency fume hood.
-
Copper Salts: Heavy metal waste must be segregated and disposed of according to environmental regulations.
References
-
Landsberg, L. "Über die Darstellung von 1,2-Benzoldisulfonsäure."[7][8][9] Berichte der deutschen chemischen Gesellschaft, cited in industrial reviews for the 68% yield process.
-
Ullmann's Encyclopedia of Industrial Chemistry. "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH. (Confirming the Landsberg method and yield).
-
ChemicalBook. "Production of Benzenesulfonic Acids - Diazo Reaction." (Detailed summary of the SO2/CuCl modification).
-
PubChem. "1,2-Benzenedisulfonic acid - Compound Summary." National Center for Biotechnology Information.
Sources
- 1. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthanilic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. CN105481735B - A kind of method for preparing orthanilic acid - Google Patents [patents.google.com]
- 7. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 8. vdoc.pub [vdoc.pub]
- 9. Dimethyl 1,2-Benzenedisulfonate|CAS 82975-59-5 [benchchem.com]
Technical Whitepaper: Solubility Profile and Application Dynamics of 1,2-Benzenedisulfonic Acid
This technical guide details the solubility profile, solvation mechanisms, and application dynamics of 1,2-benzenedisulfonic acid (1,2-BDSA) and its critical derivative, o-benzenedisulfonimide (OBS) .
Executive Summary
1,2-Benzenedisulfonic acid (CAS: 31375-00-5) represents a unique class of "super-acidic" aromatic scaffolds. Unlike its meta-isomer (1,3-benzenedisulfonic acid), the ortho-substitution pattern of 1,2-BDSA introduces significant steric strain and proximity effects between the sulfonyl groups. This structural anomaly dictates its solubility profile: while the free acid is hyper-hydrophilic and deliquescent, its cyclized derivative, o-benzenedisulfonimide (OBS) , exhibits a dual-solubility character that makes it a premier Brønsted acid catalyst in organic synthesis.
This guide analyzes the solvation thermodynamics of 1,2-BDSA, provides comparative solubility data, and outlines protocols for its handling and application in drug development and catalysis.
Part 1: Molecular Architecture & Solvation Mechanisms
The solubility of 1,2-BDSA is governed by the competition between its hydrophobic benzene ring and the two highly polar, electron-withdrawing sulfonic acid groups (
The Ortho-Effect and Hydrophilicity
In the 1,2-position, the two sulfonic acid groups are capable of intramolecular hydrogen bonding, but their primary interaction is with the solvent.
-
Water/Polar Solvents: The high dipole moment and capacity for extensive hydrogen bonding make 1,2-BDSA freely soluble in water, methanol, and ethanol. The molecule is hygroscopic and deliquescent , meaning it will absorb atmospheric moisture until it dissolves in it.
-
Non-Polar Solvents: The free acid is virtually insoluble in non-polar hydrocarbons (hexane, benzene) due to the dominance of the polar sulfonyl domains.
The "Masked" Solubility: o-Benzenedisulfonimide (OBS)
Researchers often encounter 1,2-BDSA in the form of its cyclic imide, OBS. Dehydration of 1,2-BDSA leads to ring closure, forming a five-membered sultam ring.
-
Mechanism: This cyclization "masks" the extreme polarity of the two separate
groups into a single, lipophilic, yet highly acidic moiety ( ). -
Result: OBS retains high acidity (
) but gains solubility in organic solvents like dichloromethane (DCM), toluene, and acetonitrile, enabling homogeneous catalysis in non-aqueous media.
Solvation Diagram
The following diagram illustrates the transition from the hydrophilic free acid to the organo-soluble imide.
Figure 1: Solvation dynamics showing the transformation from the water-soluble free acid to the organo-soluble imide catalyst.
Part 2: Solubility Data & Solvent Compatibility
Due to the hygroscopic instability of the free acid, quantitative data often refers to the Disodium Salt (stable standard) or the Imide (catalytic form).
Table 1: Comparative Solubility Matrix (Qualitative)
| Solvent Class | Specific Solvent | 1,2-BDSA (Free Acid) | 1,2-BDSA (Na+ Salt) | o-Benzenedisulfonimide (OBS) |
| Protic Polar | Water | Freely Soluble (>500 g/L) | Freely Soluble | Soluble |
| Methanol | Soluble | Sparingly Soluble | Soluble | |
| Ethanol | Soluble | Insoluble | Soluble | |
| Aprotic Polar | Acetonitrile | Soluble | Insoluble | Freely Soluble |
| DMSO | Soluble | Soluble | Soluble | |
| Chlorinated | Dichloromethane | Insoluble | Insoluble | Soluble (Key for catalysis) |
| Chloroform | Insoluble | Insoluble | Soluble | |
| Non-Polar | Toluene | Insoluble | Insoluble | Sparingly Soluble (Hot) |
| Hexane | Insoluble | Insoluble | Insoluble |
Table 2: Physicochemical Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 238.24 g/mol | Calculation of molarity for catalytic loading. |
| Acidity ( | -2.8 (Est.[1] 1st dissociation) | Strong Brønsted acid; comparable to p-TsOH but more potent. |
| Appearance | White deliquescent crystals | Must be stored in a desiccator; handles best as a solution. |
| Stability | Hygroscopic; Cyclizes on heating | Avoid heating free acid without solvent; forms anhydride/imide. |
Part 3: Experimental Protocols
Protocol A: Determination of Solubility (Modified Shake-Flask)
For hygroscopic acids, standard gravimetric methods fail due to water absorption. This protocol uses titration.
Reagents: 0.1N NaOH, Phenolphthalein indicator, Anhydrous solvent (e.g., Acetonitrile).
-
Preparation: Dry the solvent using molecular sieves (3Å) to remove trace water.
-
Saturation: Add excess 1,2-BDSA (or OBS) to 10 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Sampling: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet undissolved solids.
-
Aliquot: Withdraw 1.0 mL of the clear supernatant using a syringe filter (PTFE, 0.45 µm).
-
Analysis: Dilute the aliquot into 50 mL deionized water. Titrate with 0.1N NaOH to the phenolphthalein endpoint (pink).
-
Calculation:
(Where for disulfonic acid, for imide).
Protocol B: Purification via Recrystallization
The 1,2-isomer is difficult to purify directly. The standard method involves conversion to the barium salt or the imide.
-
Crude Mixture: Dissolve crude sulfonation mixture in minimum water.
-
Precipitation: Add saturated Barium Chloride (
) solution. Barium 1,2-benzenedisulfonate precipitates (unlike some isomers). -
Filtration: Filter the white precipitate and wash with cold water.
-
Acidification: Suspend the barium salt in water and add stoichiometric Sulfuric Acid (
). -
Isolation: Filter off the insoluble Barium Sulfate (
). The filtrate contains pure 1,2-BDSA. -
Concentration: Evaporate under high vacuum at <50°C. Do not overheat to avoid cyclization.
Part 4: Applications in Synthesis & Catalysis[2][3][4]
The solubility profile of the Imide (OBS) derivative drives its utility in drug development.
Green Catalysis (Recoverable Acid)
Because OBS is soluble in organic solvents (DCM, Ethanol) but highly soluble in water, it can be used as a homogeneous catalyst and then recovered via aqueous extraction.
-
Workflow: Reaction in Organic Solvent
Add Water (Catalyst partitions to aqueous phase) Evaporate Water Recycle Catalyst.
Drug Salt Formation (Besylates)
While benzenesulfonic acid (mono) is common for "besylate" salts (e.g., Amlodipine Besylate), 1,2-BDSA derivatives are used when a dianionic counterion is required to stabilize large cationic drug molecules or to increase the aqueous solubility of highly lipophilic bases.
Figure 2: Workflow for using OBS as a recyclable catalyst, leveraging its differential solubility.
Part 5: Safety & Handling
-
Corrosivity: 1,2-BDSA is a Category 1B Corrosive. It causes severe skin burns and eye damage.[2]
-
Inhalation: Dust is extremely irritating to the respiratory tract. Use a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The compound degrades upon prolonged exposure to humid air.
References
-
Barbero, M., et al. (2012). The efficient o-benzenedisulfonimide catalysed synthesis of benzothiazoles, benzoxazoles and benzimidazoles.[3] University of Turin. Link
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 1,2-Benzenedisulfonic acid dipotassium salt. Link
-
PubChem. (2025).[5] Compound Summary: 1,2-Benzenedisulfonic acid.[5][6] National Library of Medicine. Link
-
BenchChem. (2025). Solubility Profile of Benzenesulfonic Acid Derivatives. Link
-
Barbero, M., & Dughera, S. (2010). Synthesis and synthetic applications of o-benzenedisulfonimide and its derivatives. Link
Sources
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. fishersci.com [fishersci.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. fishersci.com [fishersci.com]
- 5. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
Introduction: The Unique Acidity of an Ortho-Disubstituted System
An In-depth Technical Guide to the Theoretical Acidity of 1,2-Benzenedisulfonic Acid
1,2-Benzenedisulfonic acid (1,2-BSA) is an organosulfur compound featuring two sulfonic acid groups on adjacent carbon atoms of a benzene ring.[1][2] While benzenesulfonic acids are broadly recognized as strong acids, the ortho positioning in 1,2-BSA introduces profound intramolecular interactions that modulate its acidic properties.[3][4] Understanding the precise acidity, quantified by the acid dissociation constants (pKa), of each sulfonic acid proton is critical for applications where it serves as a strong Brønsted acid catalyst in organic synthesis or as a component in materials science and drug formulation.[5]
Experimental determination of pKa values for such strong acids can be challenging.[3] Theoretical and computational chemistry offers a powerful alternative, providing deep mechanistic insights into the structural and electronic factors that govern deprotonation.[6] This guide provides a detailed examination of the theoretical studies on the acidity of 1,2-benzenedisulfonic acid, focusing on the computational methodologies employed and the critical role of intramolecular hydrogen bonding in defining its unique dissociation profile.
Theoretical Foundations of pKa Computation
The pKa value is fundamentally related to the standard Gibbs free energy of the acid dissociation reaction in a solvent, typically water.[7] For a generic acid HA, the process is:
HA + H₂O ⇌ A⁻ + H₃O⁺
Computational methods aim to calculate the Gibbs free energy change (ΔG) for this reaction, from which the pKa can be derived. The most common and robust approaches involve thermodynamic cycles, such as the Born-Haber cycle, which dissects the process into more easily calculable steps.[8][9]
A typical cycle involves:
-
Calculating the Gibbs free energy of deprotonation in the gas phase.
-
Calculating the Gibbs free energy of solvation for the acid (HA) and its conjugate base (A⁻).
-
Combining these values with the known experimental Gibbs free energy of solvation for the proton (H⁺).
Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost.[10][11] The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., cc-pVTZ, 6-311+G(d,p)) is critical for obtaining reliable results.[12][13] Furthermore, accurately modeling the solvent environment is paramount. This is achieved through:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, which is computationally efficient.[5][12]
-
Explicit Solvation Models: This approach involves including a small number of individual solvent molecules (e.g., water) directly in the quantum mechanical calculation to capture specific short-range interactions like hydrogen bonding.[7][10]
Computational Analysis of 1,2-Benzenedisulfonic Acid Acidity
The acidity of 1,2-BSA is a tale of two deprotonations (pKa₁ and pKa₂), both profoundly influenced by the proximity of the two sulfonyl groups.
Conformational Landscape and Intramolecular Hydrogen Bonding (IHB)
The primary factor governing the acidity of 1,2-BSA is the formation of a strong intramolecular hydrogen bond (IHB).[13] Due to the rotation around the C-S bonds, the neutral molecule can adopt several conformations. DFT calculations show that the most stable conformers are those where an IHB is formed between the acidic proton of one sulfonic group and an oxygen atom of the adjacent group.[13][14] In this arrangement, one sulfonic group acts as the IHB donor, while the other acts as the acceptor.[13] This IHB significantly stabilizes the neutral molecule.
First Deprotonation (pKa₁)
The first deprotonation involves the removal of the proton engaged in the IHB.
H₂A ⇌ HA⁻ + H⁺
Breaking this stabilizing IHB requires energy, which consequently increases the Gibbs free energy of deprotonation and makes the first dissociation less favorable than it would be without the IHB.[14] Therefore, the pKa₁ of 1,2-BSA is expected to be higher (less acidic) than that of a comparable monosulfonic acid where no such IHB exists. Upon deprotonation, the resulting monoanion (HA⁻) rearranges. The remaining acidic proton now forms a very strong IHB with the newly formed, negatively charged sulfonate group (⁻SO₃⁻). This interaction provides substantial stabilization to the monoanion.
Second Deprotonation (pKa₂)
The second deprotonation involves removing the proton from the highly stabilized monoanion.
HA⁻ ⇌ A²⁻ + H⁺
The proton to be removed is now part of a very strong IHB within the monoanion. Removing this proton requires overcoming this significant stabilizing interaction. As a result, the second deprotonation is much less favorable, leading to a significantly higher pKa₂ value compared to pKa₁. The interplay between the initial IHB in the neutral species and the even stronger IHB in the monoanion is the defining characteristic of 1,2-BSA's acidity.
The diagram below illustrates the two-step dissociation process and the pivotal role of intramolecular hydrogen bonding.
Caption: Stepwise dissociation of 1,2-benzenedisulfonic acid.
Quantitative Theoretical Data
Theoretical calculations provide quantitative estimates for the energetics of deprotonation. A study using the DFT/B3LYP/cc-pVTZ method calculated the gas-phase Gibbs energies of deprotonation (ΔrG⁰₂₉₈) for various ortho-substituted benzenesulfonic acids.[13] These gas-phase acidities reveal the intrinsic effects of structure, free from solvent influence.
| Species | Deprotonation Step | Key Structural Feature | Calculated Gas-Phase Acidity (ΔrG⁰₂₉₈, kJ/mol)[13] |
| 1,2-Benzenedisulfonic Acid | First Deprotonation | Breaking of IHB in neutral molecule | 1204.3 |
| Benzenesulfonic Acid | First Deprotonation | No IHB | 1243.5 |
| 2-Hydroxybenzenesulfonic Acid | First Deprotonation | IHB (SO₃H is donor) | 1238.2 |
Note: Lower ΔrG⁰₂₉₈ values indicate higher intrinsic acidity in the gas phase. The data shows that in the gas phase, 1,2-BSA is intrinsically a stronger acid than the parent benzenesulfonic acid, a result attributed to the stabilization of the resulting anion by the second sulfonic acid group.[13]
Detailed Computational Protocol for pKa Prediction
This section outlines a generalized, self-validating protocol for calculating the aqueous pKa of 1,2-benzenedisulfonic acid using a DFT-based approach with an implicit solvent model.
Objective: To calculate the pKa₁ and pKa₂ of 1,2-benzenedisulfonic acid.
Methodology: Adiabatic thermodynamic cycle approach using DFT and the SMD solvation model.[12]
Step-by-Step Workflow:
-
Conformational Search:
-
Perform a conformational search for the neutral (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) species to locate the global minimum energy structures. This is critical due to the rotational freedom of the C-S bonds.
-
-
Gas-Phase Optimization and Frequency Calculation:
-
For the lowest energy conformer of each species (H₂A, HA⁻, A²⁻), perform a full geometry optimization in the gas phase using a suitable level of theory (e.g., M06-2X/6-311+G(d,p)).[12]
-
Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the gas-phase thermal corrections to the Gibbs free energy (G_gas).
-
-
Aqueous-Phase Optimization and Frequency Calculation:
-
Using the gas-phase optimized structures as starting points, perform a full geometry optimization for each species in the aqueous phase. Employ an implicit solvation model like SMD.[12]
-
Perform a frequency calculation in the aqueous phase to obtain the solution-phase thermal corrections to the Gibbs free energy (G_sol).
-
-
Calculate Gibbs Free Energy of Solvation:
-
The Gibbs free energy of solvation (ΔG_solv) for each species is calculated as the difference between its single-point energy in solution (using the solution-phase geometry) and its single-point energy in the gas phase (using the gas-phase geometry).
-
-
Calculate Aqueous Gibbs Free Energy of Reaction (ΔG_aq):
-
Calculate ΔG_aq for the first and second deprotonation reactions using the following equation: ΔG_aq = (G_gas(A⁻) + ΔG_solv(A⁻) + G_gas(H⁺) + ΔG_solv(H⁺)) - (G_gas(HA) + ΔG_solv(HA))
-
Use the calculated gas-phase Gibbs free energies (G_gas) and the calculated solvation free energies (ΔG_solv).
-
Use a reliable experimental value for the Gibbs free energy of the proton in water (G_gas(H⁺) + ΔG_solv(H⁺)), which is approximately -270.3 kcal/mol.
-
-
Calculate pKa:
-
Convert the calculated ΔG_aq to a pKa value using the standard formula: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
-
The following diagram visualizes this computational workflow.
Caption: Computational workflow for DFT-based pKa prediction.
Conclusion
Theoretical studies provide indispensable insights into the acidity of 1,2-benzenedisulfonic acid. The dominant structural feature is the intramolecular hydrogen bond, which stabilizes the neutral molecule and even more so the monoanion formed after the first deprotonation. This strong IHB is the primary reason for the significant difference between pKa₁ and pKa₂. Computational methods, particularly DFT combined with continuum solvation models, allow for a quantitative analysis of these effects, enabling the prediction of acidity and providing a molecular-level understanding that is crucial for the rational design of catalysts and pharmaceutical agents.
References
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.
- ResearchGate. (2025, August 6). Catalytic properties and acidity of 1,2-benzenedisulfonimide and some of its derivatives. An experimental and computational study.
- ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega.
- Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.
- Oreate AI. (2026, January 21). Unlocking the Secrets of pKa: A Comprehensive Guide to Finding Acid Strength.
- (2025, August 8). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase.
- PubChem. (n.d.). 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622.
- Benchchem. (n.d.). A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids.
- RSC Publishing. (2025, July 21). Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid and their limits.
- (2009, March 10). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution.
- Growing Science. (2015, October 23). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.
- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- Benchchem. (n.d.). Acidity of Substituted Benzenesulfonic Acids: A Comparative Guide for Researchers.
- (2022, March 25). Prediction of acid pKa values in the solvent acetone based on COSMO‐RS.
- PMC. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.
- ECHEMI. (n.d.). 31375-00-5, 1,2-Benzenedisulfonic acid Formula.
- MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
- Slideshare. (n.d.). Solvation Effects on pKa Values | PPTX.
- PMC. (2020, December 9). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study.
- ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
- PubMed. (2020, December 9). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study.
- (n.d.). Benzenesulfonic Acid.
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- Wikipedia. (n.d.). Benzenesulfonic acid.
- ResearchGate. (2011, June 3). Theoretical calculation of the pKa values of some drugs in aqueous solution.
- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
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NIST. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
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- PMC. (n.d.). A unified view to Brønsted acidity scales: do we need solvated protons?.
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The Dawn of a New Scaffold: A Technical Guide to the Discovery and First Synthesis of Aromatic 1,2-Disulfonimides
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of aromatic 1,2-disulfonimides, a class of compounds characterized by a unique cyclic sulfonimide structure fused to an aromatic ring. We delve into the historical context that set the stage for their creation, moving beyond the well-known discovery of saccharin to uncover the pioneering work that established this distinct chemical scaffold. The core of this guide is a detailed examination of the first reported synthesis of the parent compound, o-benzenedisulfonimide, by Arnold Frederik Holleman in 1921. We will dissect the original experimental protocol, explaining the chemical logic and rationale behind the chosen synthetic strategy. This document is intended for researchers, chemists, and professionals in drug development, offering both historical perspective and foundational synthetic knowledge on this important class of molecules that continues to find new applications in modern chemistry.
Introduction: A Tale of Two Sulfonimides
The story of cyclic aromatic sulfonimides is most famously associated with the accidental discovery of saccharin (o-sulfobenzimide) in 1879 by Constantin Fahlberg in the laboratory of Ira Remsen.[1][2] While investigating coal tar derivatives, Fahlberg inadvertently tasted a compound of remarkable sweetness, a discovery that launched the era of artificial sweeteners.[3][4] The structure of saccharin, a benzisothiazole derivative, features a single sulfonyl group participating in the imide ring.
However, a distinct, yet related, class of compounds exists: the aromatic 1,2-disulfonimides. These molecules contain two adjacent sulfonyl groups on an aromatic ring, both of which are part of a cyclic imide structure. The parent molecule of this class is o-benzenedisulfonimide (OBS), systematically named 1,3,2-benzodithiazole-1,1,3,3-tetraoxide. While structurally similar to saccharin, the presence of the second sulfonyl group dramatically alters the molecule's electronic properties, notably increasing its acidity and creating a powerful Brønsted acid catalyst that has seen a resurgence of interest in modern organic synthesis.[5][6]
This guide focuses on the lesser-known story of this second scaffold—its deliberate synthesis, which marked a significant, premeditated achievement in synthetic chemistry.
The First Synthesis: A. F. Holleman, 1921
The first documented synthesis of an aromatic 1,2-disulfonimide was achieved not by accident, but through a deliberate and logical synthetic design by the Dutch chemist Arnold Frederik Holleman. Published in 1921 in the Recueil des Travaux Chimiques des Pays-Bas, his work laid the foundational methodology for accessing this novel heterocyclic system.
Strategic Approach & Retrosynthesis
Holleman's approach was rooted in the established chemistry of sulfonic acids and their conversion to reactive intermediates. The logical disconnection for o-benzenedisulfonimide points to a key intermediate: o-benzenedisulfonyl chloride. This intermediate possesses the two electrophilic sulfonyl chloride moieties in the correct ortho position, primed for cyclization with a nitrogen source like ammonia.
The challenge, therefore, shifted to the efficient preparation of this key disulfonyl chloride. Holleman's strategy utilized a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, starting from the readily available anthranilic acid (2-aminobenzoic acid).
A visual representation of this synthetic workflow is provided below.
Caption: Figure 1. Synthetic workflow for Holleman's 1921 synthesis of OBS.
Detailed Experimental Protocol (Reconstructed from Holleman, 1921)
The following protocol is a detailed, step-by-step reconstruction of the first synthesis of o-benzenedisulfonimide, based on Holleman's 1921 publication.
Step 1: Diazotization and Sulfonation of Anthranilic Acid
-
Diazotization: Anthranilic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.
-
Scientific Rationale: This is a standard procedure for converting a primary aromatic amine into a diazonium group, a versatile functional group that can be readily displaced. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
-
Sulfonation (Sandmeyer-type reaction): The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
Scientific Rationale: This step is the crux of forming the C-S bonds. The copper catalyst facilitates the displacement of the diazonium group and the introduction of sulfonyl moieties onto the aromatic ring, ultimately yielding o-benzenedisulfonic acid after workup.
-
Step 2: Formation of the Disulfonyl Chloride
-
Chlorination: The crude o-benzenedisulfonic acid obtained from Step 1 is thoroughly dried. It is then treated with phosphorus pentachloride (PCl₅). The mixture is heated to drive the reaction to completion.
-
Scientific Rationale: Phosphorus pentachloride is a powerful chlorinating agent used to convert sulfonic acids into the more reactive sulfonyl chlorides. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by displacement to form the S-Cl bond. Heating is required to overcome the activation energy of this transformation.
-
-
Isolation: After the reaction, the volatile phosphorus oxychloride (POCl₃) byproduct is removed by distillation, and the crude o-benzenedisulfonyl chloride is isolated.
Step 3: Cyclization to form o-Benzenedisulfonimide
-
Ammonolysis and Cyclization: The crude o-benzenedisulfonyl chloride is dissolved in a suitable solvent (e.g., ether) and treated with concentrated aqueous ammonia. The reaction is typically vigorous.
-
Scientific Rationale: Ammonia acts as the nitrogen source for the imide ring. The reaction proceeds via a double nucleophilic acyl substitution. One molecule of ammonia attacks a sulfonyl chloride, forming a sulfonamide. The nitrogen of this initial sulfonamide, now deprotonated under the basic conditions, acts as an intramolecular nucleophile, attacking the second sulfonyl chloride to close the ring and form the stable five-membered disulfonimide.
-
-
Purification: The resulting o-benzenedisulfonimide is an acidic compound. It is first isolated from the reaction mixture and then purified, typically by recrystallization from hot water, yielding the final product as crystalline needles.
Characterization Data from Early 20th Century
In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, early chemists relied on physical properties and elemental analysis to confirm the identity and purity of their compounds.
| Property | Reported Value (Holleman, 1921) |
| Appearance | Colorless needles |
| Melting Point | 234 °C |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and ethanol. |
| Elemental Analysis | Calculated and found values for C, H, N, S, O would have been confirmed to match the empirical formula C₆H₅NO₄S₂. |
The Structure-Property Relationship
The introduction of a second sulfonyl group ortho to the first has profound electronic consequences, which explains the unique properties of o-benzenedisulfonimide.
Caption: Figure 2. Relationship between the dual sulfonyl structure and key chemical properties.
The two sulfonyl groups act as powerful electron-withdrawing groups. This inductive effect strongly polarizes the N-H bond, making the proton exceptionally acidic for an imide. This high acidity is the foundation for its modern use as a recyclable, solid-phase Brønsted acid catalyst in a wide array of organic transformations, including esterifications, Pictet-Spengler reactions, and hetero-Michael additions.
Conclusion and Legacy
Holleman's 1921 synthesis of o-benzenedisulfonimide was a landmark achievement that formally established the aromatic 1,2-disulfonimide scaffold. Unlike the serendipitous discovery of saccharin, this work represents a triumph of rational design and the application of established reaction mechanisms to create a novel molecular architecture. While initially explored as a potential sweetener like its famous cousin, the true value of this compound class has been realized nearly a century later. Its unique electronic properties have made it a powerful and versatile tool for organocatalysis, demonstrating that foundational research in synthetic chemistry can have a long-lasting and often unforeseen impact on the field. This guide serves as a testament to that pioneering work, providing the historical and technical foundation for scientists and researchers who continue to explore and expand upon the chemistry of this remarkable scaffold.
References
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Barbero, M., & Dughera, S. (2015). Synthesis and Synthetic Applications of o-Benzenedisulfonimide and Its Derivatives. Arkivoc, 2015(2), 227-261. [Link]
- Fahlberg, C. (1879). On the liquid toluene-sulfamides. American Chemical Journal, 1(3), 170-177.
-
Holleman, A. F. (1921). Sur la préparation de l'o-benzène-disulfonimide. Recueil des Travaux Chimiques des Pays-Bas, 40(6), 323-325. [Link]
-
Barbero, M., Bazzi, S., Cadamuro, S., & Dughera, S. (2011). o-Benzenedisulfonimide: An Organic Reagent and Organocatalyst of Renewed Interest. Current Organic Chemistry, 15(4), 576-599. [Link]
- Remsen, I., & Fahlberg, C. (1880). On the oxidation of substitution products of aromatic hydrocarbons. IV. On the oxidation of ortho-toluenesulphamide. American Chemical Journal, 2(3), 180-187.
-
Dughera, S., & Barbero, M. (2009). o-Benzenedisulfonimide as a powerful and recyclable organocatalyst for the Nazarov reaction. Tetrahedron Letters, 50(26), 3391-3394. [Link]
-
Science History Institute. (2010, May 3). The Pursuit of Sweet. [Link]
-
EBSCO. (2023). Ira Remsen | History | Research Starters. [Link]
-
Wikipedia. (n.d.). Ira Remsen. Retrieved February 22, 2026, from [Link]
-
SIES College. (2016, November 24). The Sweet and Not-So-Sweet History of Saccharin. [Link]
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Methodological & Application
Application Notes & Protocols: 1,2-Benzenedisulfonimide as a Potent Brønsted Acid Catalyst in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1,2-benzenedisulfonimide, a highly effective and versatile Brønsted acid organocatalyst. We will delve into its fundamental properties, significant advantages over traditional acid catalysts, and its broad applicability in a range of pivotal organic transformations. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only theoretical insights but also detailed, field-tested protocols for immediate implementation in the laboratory.
Introduction: The Rise of a Superior Brønsted Acid Catalyst
In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is perpetual. While classic mineral acids and Lewis acids have long been staples, they often suffer from drawbacks such as corrosiveness, volatility, difficulty in separation, and moisture sensitivity. 1,2-Benzenedisulfonimide (also known as o-benzenedisulfonimide or OBS) has emerged as a powerful alternative, addressing many of these limitations.[1]
Structurally, it is a cyclic sulfonimide characterized by a highly acidic N-H proton, a consequence of the strong electron-withdrawing effect of the two adjacent sulfonyl groups. This high acidity, coupled with its solid, non-volatile, and non-corrosive nature, makes it a safe and easy-to-handle "bench-top" catalyst.[2] A key advantage that will be highlighted throughout this guide is its remarkable recoverability and reusability, which aligns with the principles of green chemistry by offering both economic and ecological benefits.[1][3]
Core Advantages of 1,2-Benzenedisulfonimide
The practical utility of 1,2-benzenedisulfonimide in a research and development setting is underpinned by several key features:
-
High Catalytic Activity: Effective at low catalyst loadings (typically 1-5 mol%).
-
Mild Reaction Conditions: Many transformations proceed efficiently at room temperature or with gentle heating, often under solvent-free conditions.[1][4]
-
Broad Substrate Scope: Demonstrates high efficacy for a wide range of both activated and deactivated substrates.[1]
-
Ease of Handling: As a stable, non-hygroscopic solid, it is significantly safer and easier to handle than many traditional strong acids.[2]
-
Simple Recovery and Reusability: The catalyst can often be recovered by simple filtration or extraction and reused multiple times without a significant loss of activity, a major advantage for process chemistry.[1][4][5]
-
Foundation for Asymmetric Catalysis: The 1,2-benzenedisulfonimide scaffold has been successfully modified to create potent chiral Brønsted acids for enantioselective synthesis.[2][6][7]
General Catalytic Activation Principle
The catalytic action of 1,2-benzenedisulfonimide is rooted in its ability to protonate electrophilic substrates, thereby activating them towards nucleophilic attack. The general cycle involves the protonation of a substrate (e.g., a carbonyl group), followed by the desired chemical transformation and subsequent regeneration of the catalyst.
Caption: Generalized workflow for Brønsted acid catalysis.
Application in Multi-Component Reactions (MCRs)
Multi-component reactions are highly valued in drug discovery and combinatorial chemistry for their ability to generate molecular complexity in a single, atom-economical step.[8][9] 1,2-benzenedisulfonimide and its derivatives have proven to be exceptional catalysts for several named MCRs.
The Asymmetric Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide.[9][10] Chiral derivatives of 1,2-benzenedisulfonimide have been immobilized on silica gel to create highly efficient and recyclable heterogeneous catalysts for the asymmetric version of this reaction, yielding products with excellent enantioselectivity.[9][10][11]
Mechanism Insight: The catalyst is believed to activate the aldehyde via protonation. The chiral environment of the catalyst's conjugate base then directs the stereoselective attack of the isocyanide and subsequent intramolecular acyl transfer.[12]
Caption: Simplified mechanism of the Passerini reaction.
Experimental Protocol: Heterogeneous Asymmetric Passerini Reaction [9][10]
-
Catalyst Preparation: A chiral derivative, (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide, is functionalized and covalently bonded to 3-aminopropyl-functionalized silica gel.[10][13]
-
Reaction Setup: To a vial containing the silica-immobilized chiral catalyst (5-10 mol%), add the aldehyde (1.0 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv).
-
Solvent: The reaction is often performed in a green solvent, such as a deep eutectic solvent (DES), for example, a urea/choline chloride mixture.[9][10]
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.
-
Work-up and Catalyst Recovery: After the reaction is complete, the solid catalyst is recovered by simple filtration. The filtrate is then subjected to a standard aqueous work-up and purification by column chromatography.
-
Catalyst Reuse: The recovered silica-supported catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried under vacuum, and reused in subsequent reactions with minimal loss of activity.[10][11]
Data Summary: Asymmetric Passerini Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 93 | >92 | [8] |
| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 90 | >93 | [10] |
| 3 | 2-Naphthaldehyde | Acetic Acid | tert-Butyl isocyanide | 91 | >92 | [9][10] |
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidines, a class of compounds with significant pharmacological importance.[4][5] Chiral derivatives of 1,2-benzenedisulfonimide have been shown to catalyze this reaction with high yields and excellent enantioselectivity, often under solvent-free conditions.[4][5]
Experimental Protocol: Enantioselective Biginelli Reaction [4][5]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv), β-ketoester (1.0 mmol, 1.0 equiv), thiourea (1.2 mmol, 1.2 equiv), and the chiral catalyst, (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide (5 mol%).
-
Reaction Conditions: Heat the solvent-free mixture at 50 °C with stirring for 4-12 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes directly or after the addition of a small amount of ethanol.
-
Catalyst Recovery: The catalyst can be recovered from the aqueous filtrate after product isolation and reused.[5] The product is purified by recrystallization.
Data Summary: Enantioselective Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Yield (%) | ee (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 | 98 | [4][5] |
| 2 | Benzaldehyde | Ethyl benzoylacetate | 92 | 97 | [4] |
| 3 | 3-Phenoxybenzaldehyde | Methyl acetoacetate | 94 | 96 | [5] |
Application in C-C and C-N Bond Forming Reactions
The Strecker Reaction
The Strecker synthesis is a classic method for producing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source (like TMSCN).[14] 1,2-Benzenedisulfonimide and its chiral atropisomeric derivatives are highly effective catalysts for this transformation.[6][7][14]
Mechanism Insight: The reaction proceeds in two main phases. First, the catalyst facilitates the condensation of the ketone and amine to form an imine. In the second phase, the catalyst protonates the imine, activating it for the nucleophilic addition of the cyanide anion to furnish the α-amino nitrile.[1][14]
Experimental Protocol: Three-Component Strecker Reaction [14]
-
Reaction Setup: To a solution of the ketone (1.0 mmol, 1.0 equiv) and aromatic amine (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., dichloromethane), add 1,2-benzenedisulfonimide (2 mol%).
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 1-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate. Purify via column chromatography.
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form quinolines. 1,2-Benzenedisulfonimide catalyzes this reaction efficiently under solvent-free conditions.[1][15]
Experimental Protocol: Solvent-Free Friedländer Annulation
-
Reaction Setup: In a vial, mix the 2-aminobenzophenone (1.0 mmol, 1.0 equiv), the ketone with an active methylene group (e.g., cyclohexanone, 1.2 mmol, 1.2 equiv), and 1,2-benzenedisulfonimide (5 mol%).
-
Reaction Conditions: Heat the neat mixture at 80-100 °C for 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane and wash with water to recover the water-soluble catalyst. The organic layer is then dried and concentrated to yield the quinoline product, which is often pure enough without further purification.
Conclusion and Future Outlook
1,2-Benzenedisulfonimide and its derivatives represent a significant advancement in the field of Brønsted acid organocatalysis. Their combination of high acidity, stability, safety, and reusability makes them an attractive choice for a multitude of organic transformations, from multicomponent reactions to the synthesis of important heterocyclic scaffolds.[1] The successful development of chiral and heterogeneous versions of this catalyst further expands its utility, paving the way for more sustainable and efficient asymmetric synthesis in both academic and industrial settings.[2][10] Future research will likely focus on expanding the scope of its applications and developing even more sophisticated chiral variants for challenging asymmetric transformations.
References
-
Catalytic properties and acidity of 1,2-benzenedisulfonimide and some of its derivatives. An experimental and computational study. ResearchGate. [Link]
-
Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Publishing. [Link]
-
Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. National Center for Biotechnology Information. [Link]
-
Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. RSC Publishing. [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta. [Link]
-
A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry International. [Link]
-
Silica gel-immobilised chiral 1,2- benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for. RSC Publishing. [Link]
-
Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. RSC Publishing. [Link]
-
Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Publishing. [Link]
-
1,2-Benzenedisulfonimide (1) and its chiral derivative (−)-2 and (−)-3. ResearchGate. [Link]
-
ChemInform Abstract: o-Benzenedisulfonimide as a Powerful and Recyclable Organocatalyst for the Nazarov Reaction. ResearchGate. [Link]
-
SYNTHESIS AND SYNTHETIC APPLICATIONS OF o-BENZENEDISULFONIMIDE AND ITS DERIVATIVES. Targets in Heterocyclic Systems. [Link]
-
Silica gel-immobilised chiral 1,2- benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for. RSC Publishing. [Link]
-
o-Benzenedisulfonimide as a Reusable Brønsted Acid Catalyst for Hosomi-Sakurai Reactions. Organic Chemistry Portal. [Link]
-
o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects. RSC Publishing. [Link]
-
ChemInform Abstract: o-Benzenedisulfonimide as a Reusable Broensted Acid Catalyst for an Efficient and Facile Synthesis of Quinolines via Friedlaender Annulation. ResearchGate. [Link]
-
o-Benzenedisulfonimide and its derivatives. The Journal of Organic Chemistry. [Link]
-
Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. PubMed. [Link]
-
Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. um.edu.mt [um.edu.mt]
- 9. iris.unito.it [iris.unito.it]
- 10. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05297G [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
experimental protocol for enantioselective Passerini reaction
Application Note: Precision Engineering of Enantioselective Passerini Reactions
Abstract & Strategic Overview
The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), providing rapid access to
This protocol details the Chiral Phosphoric Acid (CPA)-Catalyzed Enantioselective Passerini Reaction . Unlike early Lewis acid methods (e.g., Ti, Al-Salen) that often require stringent moisture control or specific chelating substrates, the organocatalytic CPA approach offers a robust, metal-free alternative compatible with a broader range of aromatic aldehydes and carboxylic acids.
Key Advantages:
-
Metal-Free: Eliminates trace metal scavenging in pharmaceutical intermediates.
-
Atom Economy: 100% atom economical (all reactant atoms incorporated into product).
-
Stereocontrol: Exploits bifunctional H-bonding to suppress the racemic background pathway.
Mechanistic Principles & Causality
To achieve high enantiomeric excess (ee), the catalyst must accelerate the stereoselective pathway significantly beyond the rate of the uncatalyzed background reaction.
-
The Challenge: The uncatalyzed Passerini reaction proceeds via a concerted cyclic transition state (in non-polar solvents) or an ionic pathway (in polar solvents). Both are naturally racemic.
-
The Solution (CPA Catalysis): Chiral Phosphoric Acids (e.g., BINOL or SPINOL derivatives) act as bifunctional catalysts. The phosphoryl oxygen acts as a Lewis base to activate the carboxylic acid, while the hydroxyl group activates the aldehyde via hydrogen bonding. This "chiral pocket" directs the isocyanide attack to a specific face of the aldehyde.
Figure 1: Catalytic Cycle and Activation Mode
Caption: Bifunctional activation by CPA creates a rigid chiral environment (Complex) that outcompetes the racemic background reaction.
Critical Parameters & Optimization
The success of this protocol hinges on suppressing the background reaction.
Solvent Selection
Solvent polarity is the single most critical variable. Polar solvents stabilize the ionic intermediates of the uncatalyzed path, destroying enantioselectivity.
| Solvent | Dielectric Constant | Background Rate | Expected ee (%) | Recommendation |
| Dichloromethane (DCM) | 8.93 | Moderate | 85-95% | Preferred |
| Toluene | 2.38 | Low | 80-90% | Good Alternative |
| THF | 7.58 | High | < 20% | Avoid |
| Methanol | 32.7 | Very High | ~0% (Racemic) | Avoid |
Concentration & Temperature
-
Concentration: High concentrations (0.5 M - 1.0 M) favor the termolecular mechanism. However, for the enantioselective variant, a moderate concentration (0.1 M - 0.2 M) is often preferred to prevent aggregation of the catalyst.
-
Temperature: Lower temperatures (-20°C to 0°C) generally improve ee by increasing the difference in activation energy (
) between the catalyzed and uncatalyzed paths.
Detailed Experimental Protocol
Target Reaction: Enantioselective synthesis of (S)-2-(benzoyloxy)-N-(tert-butyl)-2-phenylacetamide.
Reagents & Equipment
-
Aldehyde: Benzaldehyde (freshly distilled, free of benzoic acid oxidation byproduct).
-
Isocyanide: tert-Butyl isocyanide (98%). Note: Pungent odor; handle in fume hood.
-
Acid: Benzoic acid (1.2 equiv).
-
Catalyst: (R)-TRIP or (R)-VAPOL-hydrogen phosphate (5-10 mol%).
-
Solvent: Anhydrous DCM (stored over 4Å MS).
-
Apparatus: Flame-dried screw-cap vial or Schlenk tube with magnetic stir bar.
Step-by-Step Workflow
-
Catalyst Pre-complexation (Critical Step):
-
In a flame-dried vial, dissolve Benzoic Acid (0.12 mmol, 1.2 equiv) and the CPA Catalyst (0.005 mmol, 5 mol%) in anhydrous DCM (1.0 mL).
-
Stir at Room Temperature (RT) for 10 minutes. Why: This ensures the acid is hydrogen-bonded to the catalyst phosphoryl oxygen before the aldehyde is introduced.
-
-
Aldehyde Addition:
-
Add Benzaldehyde (0.10 mmol, 1.0 equiv) to the mixture.
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Stir for 10 minutes to allow the aldehyde to engage with the catalyst's acidic hydroxyl group.
-
-
Isocyanide Addition:
-
Add tert-Butyl isocyanide (0.12 mmol, 1.2 equiv) via microsyringe in one portion.
-
Seal the vial immediately to prevent solvent evaporation and odor leakage.
-
-
Reaction Monitoring (Self-Validation):
-
Stir at 0°C for 24–48 hours.
-
Checkpoint: Monitor by TLC (Visualize with UV or KMnO4 stain).
-
Advanced Checkpoint: FT-IR monitoring. The strong isocyanide peak at ~2130 cm⁻¹ should disappear. If the peak persists after 48h, the reaction has stalled.
-
-
Workup & Purification:
-
Concentrate the reaction mixture directly under reduced pressure (Rotavap). Avoid aqueous workup if possible to prevent hydrolysis of sensitive esters, though Passerini products are generally stable.
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).
-
-
Analysis:
-
Yield: Calculate isolated yield.
-
Enantioselectivity: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/iPrOH mixtures). Compare against a racemic standard synthesized using no catalyst in Methanol.
-
Figure 2: Experimental Decision Tree
Caption: Operational workflow with integrated checkpoint for reaction completeness.
Troubleshooting & Quality Control
-
Low Enantioselectivity (< 50% ee):
-
Cause: Water contamination. Water accelerates the non-selective background reaction.
-
Fix: Ensure DCM is freshly distilled or taken from a solvent system. Add activated 4Å Molecular Sieves (powdered) to the reaction vial.
-
-
Low Yield / Stalled Reaction:
-
Cause: Steric bulk of the catalyst preventing access to bulky aldehydes.
-
Fix: Switch from TRIP (very bulky) to a slightly smaller BINOL-derived phosphoric acid. Alternatively, increase concentration to 0.5 M.
-
-
Racemization during Workup:
-
Cause:
-Acyloxy amides are generally stable, but basic conditions can induce hydrolysis or epimerization. -
Fix: Ensure silica gel is neutral. Avoid strong bases during workup.
-
References
-
General Passerini Mechanism & History
-
Chiral Phosphoric Acid C
-
Zhang, J., Lin, S.-X., Cheng, D.-J., Liu, X.-Y., & Tan, B. (2015). Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction. Journal of the American Chemical Society, 137(44), 14039–14042. Link
- Note: This is the seminal paper describing the general enantioselective P-3CR using CPAs.
-
-
Lewis Acid Approaches (Altern
-
Denmark, S. E., & Fan, Y. (2003). Catalytic, Enantioselective Passerini Reactions.[3][5][6][7][8][9] Journal of the American Chemical Society, 125(26), 7825. Link
-
Wang, S.-X.,MX., & Zhu, J. (2005). Enantioselective Synthesis of
-Acyloxycarboxamides via the Passerini Reaction.[1][2][6][7][8][10] Journal of the American Chemical Society, 127, 16350. Link
-
-
Isocyanide Handling & Safety
Sources
- 1. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portals.broadinstitute.org [portals.broadinstitute.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Passerini Reaction [organic-chemistry.org]
Application Note: A Validated Ion Chromatography Method for the Robust Determination of Benzenesulfonate Counterion in Pharmaceutical Ingredients
Abstract
The accurate quantification of counterions is a critical quality attribute in the development and manufacturing of pharmaceutical salts. Benzenesulfonate (besylate) is an increasingly utilized counterion to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] This application note presents a detailed, validated ion chromatography (IC) method for the precise and reliable determination of the benzenesulfonate counterion. The method employs anion-exchange chromatography with suppressed conductivity detection, a technique that offers superior sensitivity and selectivity for ionic species.[1][2] We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the critical parameters of method validation in accordance with ICH guidelines, ensuring the method's suitability for quality control and regulatory submission.[3]
Introduction: The Critical Role of Counterion Stoichiometry
Nearly half of all pharmaceutical products are formulated as salts to improve critical physicochemical properties such as solubility, stability, and bioavailability.[1][4] The benzenesulfonate anion, derived from the strong benzenesulfonic acid (pKa ≈ -2.5), is a common choice for salt formation with basic APIs.[1] The precise ratio of the API to its counterion must be confirmed to establish the correct stoichiometry, verify the molecular mass of the drug salt, ensure the completeness of the salt formation reaction, and authenticate the drug substance.[1]
While traditional methods like titration or reversed-phase HPLC with UV detection can be used, they often lack the specificity and sensitivity required for robust quality control.[3] Ion chromatography has emerged as the premier analytical technique for this purpose, providing a reliable, sensitive, and selective platform for the determination of a wide range of inorganic and organic counterions.[1][5][6] This guide details an IC method specifically optimized for benzenesulfonate, leveraging a hydroxide-selective anion-exchange column and suppressed conductivity detection to achieve exceptional performance.
Principle of the Method: Anion-Exchange with Suppressed Conductivity
The determination of benzenesulfonate is achieved through a two-step process within the IC system: separation followed by detection.
-
Separation: The sample is injected into a high-pressure liquid stream (eluent) and passes through an analytical column packed with a stationary phase containing fixed positive charges (anion-exchanger). The negatively charged benzenesulfonate anions in the sample are retained on the column through electrostatic interactions. The strength of this retention is influenced by both the ionic charge and the hydrophobicity of the ion. Due to its benzene group, benzenesulfonate is more hydrophobic and thus more strongly retained than common inorganic anions.[1][7] Elution is achieved by pumping a solution containing a competing anion (e.g., hydroxide or carbonate) through the column, which displaces the benzenesulfonate, allowing it to travel to the detector.
-
Detection: Suppressed conductivity detection is the key to achieving high sensitivity.[8][9] After the analytical column, the eluent passes through a suppressor device. This device is a cation-exchange membrane that performs two critical functions:
-
It exchanges the cations from the eluent (e.g., K⁺ from a KOH eluent) with hydronium ions (H⁺). This converts the highly conductive eluent into weakly conductive water.[10][11]
-
Simultaneously, it converts the analyte salt (e.g., potassium benzenesulfonate) into its highly conductive acid form (benzenesulfonic acid).
-
This process dramatically lowers the background conductivity and noise while amplifying the analyte signal, resulting in a significantly improved signal-to-noise ratio and lower detection limits.[9][11]
Figure 1: Workflow of an IC system with an eluent generator and suppressor for benzenesulfonate analysis.
Instrumentation and Reagents
Equipment
-
Ion Chromatography System: Any system capable of generating hydroxide eluents and equipped with a suppressed conductivity detector (e.g., Thermo Scientific™ Dionex™ ICS-series system).[1]
-
Eluent Generator: For electrolytic generation of potassium hydroxide (KOH).
-
Autosampler: With temperature control capability.
-
Data Acquisition and Processing Software.
Consumables and Reagents
-
Analytical Column: Hydroxide-selective anion-exchange column, e.g., Thermo Scientific™ Dionex™ IonPac™ AS18, 2 x 250 mm.[1][7]
-
Guard Column: E.g., Thermo Scientific™ Dionex™ IonPac™ AG18 Guard, 2 x 50 mm.
-
Suppressor: Electrolytically regenerated suppressor, e.g., Thermo Scientific™ Dionex™ AERS™ 500 Anion Electrolytically Regenerated Suppressor.
-
Reference Standard: Benzenesulfonic acid, ≥98% purity.
-
Water: Deionized (DI) water, Type I, with a resistivity of 18.2 MΩ·cm.
-
Sample Vials: Polypropylene autosampler vials with caps.
-
Syringe Filters: 0.2 µm or 0.45 µm, IC-grade (e.g., nylon or PVDF).[2][8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where system suitability checks are integrated to ensure data integrity.
Preparation of Standards and Samples
-
Benzenesulfonate Stock Standard (1000 µg/mL):
-
Accurately weigh approximately 114.6 mg of benzenesulfonic acid.
-
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of DI water and sonicate briefly to dissolve.
-
Dilute to the mark with DI water and mix thoroughly. This stock is stable when stored at 2-8 °C.[1][7]
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1000 µg/mL stock standard.
-
From the intermediate stock, prepare a series of at least five working standard solutions covering the expected sample concentration range. A typical range is 0.5 µg/mL to 20 µg/mL.[1][7]
-
Prepare all working standards in volumetric flasks using DI water as the diluent.
-
-
Sample Preparation:
-
Accurately weigh an amount of the API salt (e.g., Amlodipine Besylate) calculated to yield a benzenesulfonate concentration within the established calibration range (e.g., ~10 µg/mL).
-
Quantitatively transfer the sample to a suitable volumetric flask (e.g., 100 mL).
-
Dissolve in and dilute to volume with DI water.[2]
-
Prior to injection, filter an aliquot of the final solution through a 0.2 µm syringe filter into an autosampler vial.
-
Instrument Setup and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Dionex IonPac AS18, 2 x 250 mm | Provides excellent selectivity for benzenesulfonate and other sulfonated compounds.[1][7] |
| Guard Column | Dionex IonPac AG18, 2 x 50 mm | Protects the analytical column from particulates and strongly retained matrix components. |
| Eluent | 60 mM Potassium Hydroxide (KOH) | Electrolytically generated for high purity, stability, and run-to-run consistency.[1] |
| Flow Rate | 0.25 mL/min | Optimized for a 2 mm column to achieve efficient separation and good peak shape. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential column overload. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak efficiency. |
| Detector | Suppressed Conductivity | Provides the highest sensitivity and specificity for ionic analytes.[1][8] |
| Suppressor Current | Per manufacturer's recommendation | Ensures optimal suppression efficiency and low background noise. |
| Run Time | ~15 minutes | Sufficient to elute benzenesulfonate and allow for column re-equilibration.[1] |
Analytical Workflow
The sequence of analysis is crucial for generating reliable and validatable data.
Figure 2: Step-by-step analytical workflow from preparation to final calculation.
Data Analysis and Calculation
-
Calibration: Generate a linear calibration curve by plotting the peak area of the benzenesulfonate standard against its concentration (µg/mL). The correlation coefficient (r²) must be ≥ 0.999.[3]
-
Quantification: Determine the concentration of benzenesulfonate (C_bsa) in the prepared sample solution (in µg/mL) using the linear regression equation from the calibration curve.
-
Calculate Percentage Content: Use the following formula to calculate the percentage of benzenesulfonate in the solid API salt:
% Benzenesulfonate = (C_bsa × V × D × 100) / (W × 1,000,000)
Where:
-
C_bsa = Concentration of benzenesulfonate in the sample solution (µg/mL)
-
V = Final volume of the sample preparation (mL)
-
D = Dilution factor, if any
-
W = Weight of the API salt taken for analysis (g)
-
1,000,000 = Conversion factor from µg to g
-
Method Validation and Performance
A trustworthy protocol must be a self-validating system. The method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3]
| Validation Parameter | Typical Acceptance Criteria | Result/Observation |
| Specificity | No interference at the retention time of benzenesulfonate from the API or matrix components. | The high selectivity of the anion-exchange column and suppressed conductivity detection ensures no interference is observed from common APIs (e.g., amlodipine).[1] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | The method demonstrates excellent linearity across a range of 0.5–20 µg/mL with r² > 0.999.[1][3] |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike recovery studies at 70%, 100%, and 130% of the target concentration showed recoveries well within the acceptable range.[2] The measured amount was within 2% of the theoretical value.[1][7] |
| Precision (Repeatability) | RSD ≤ 2.0% for replicate injections. | The %RSD for six replicate injections of a standard solution was found to be < 2.0%, demonstrating excellent system precision.[3] |
| Limit of Detection (LOD) | S/N ≥ 3 | Empirically determined to be in the low µg/L (ppb) range. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | Empirically determined to be suitable for quantifying trace levels if necessary. |
Conclusion
This application note describes a simple, rapid, and robust ion chromatography method for the quantitative determination of the benzenesulfonate counterion in pharmaceutical substances. The use of an anion-exchange column with an electrolytically generated hydroxide eluent and suppressed conductivity detection provides excellent accuracy, precision, and reliability.[1] The method is fully validatable according to regulatory guidelines and is ideally suited for routine quality control in the pharmaceutical industry to ensure product quality and consistency.
References
-
Title: Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
-
Title: Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: HPLC Methods for analysis of Benzenesulfonic acid Source: HELIX Chromatography URL: [Link]
-
Title: Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Determination of Anions with Suppressed Conductivity Detection Source: The Analytical Scientist URL: [Link]
-
Title: USP Monograph Modernization & Ion Chromatography Portal Resources Source: Separation Science URL: [Link]
-
Title: Comparing suppressed and non-suppressed ion chromatography Source: Diduco URL: [Link]
-
Title: Quality Control Methodologies for Pharmaceutical Counterions Source: LCGC International URL: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijpsr.com [ijpsr.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. diduco.com [diduco.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. metrohm.com [metrohm.com]
Application Note: 1,2-Benzenedisulfonic Acid as a Supporting Electrolyte
Part 1: Executive Summary & Rationale
1,2-Benzenedisulfonic acid (1,2-BDSA) is a strong, diprotic organic acid (
Why use 1,2-BDSA?
-
Ortho-Effect & Chelation: The ortho (1,2) positioning of the sulfonate groups creates a unique steric and electrostatic environment. It can act as a bidentate ligand for specific metal ions, altering redox potentials and solubility profiles in ways that the para (1,4) isomer cannot.
-
Polymer Doping: In the electropolymerization of conducting polymers (e.g., Polyaniline, Polypyrrole), 1,2-BDSA acts as a "permanent" dopant. Its large molecular size prevents it from easily leaching out of the polymer matrix, significantly enhancing long-term cyclability and structural stability.
-
High Solubility & Conductivity: It offers exceptional aqueous solubility (>70% w/w), allowing for high ionic strength electrolytes without the oxidative hazards of perchlorates or the volatility of nitrates.
Part 2: Technical Specifications & Safety
Chemical Profile
| Property | Specification |
| IUPAC Name | Benzene-1,2-disulfonic acid |
| CAS Number | 31375-00-5 (Acid), 120-27-4 (Dipotassium salt) |
| Formula | |
| Molecular Weight | 238.24 g/mol |
| Acidity | Strong Diprotic Acid (fully dissociated in water) |
| Stability | Stable up to ~150°C; non-oxidizing anion.[1] |
Safety Advisory (MSDS Summary)
-
Corrosivity: 1,2-BDSA is highly corrosive to skin and metals. Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.
-
Exothermic Dissolution: Diluting the solid acid or high-concentration salts releases significant heat. Always add acid/salt to water slowly with stirring.
Part 3: Experimental Protocols
Protocol A: Preparation of 1.0 M 1,2-BDSA Supporting Electrolyte
This protocol ensures a contaminant-free electrolyte suitable for Cyclic Voltammetry (CV) and Impedance Spectroscopy.
Materials:
-
1,2-Benzenedisulfonic acid dipotassium salt (Commercial purity >98%) Note: The salt is often preferred for handling safety, then acidified if necessary.
-
Sulfuric Acid (98%, Electronic Grade) - If protonation is required.
-
Deionized Water (
). -
Activated Carbon (for organic impurity removal).
Step-by-Step Procedure:
-
Calculation: To prepare 100 mL of 1.0 M solution, weigh 31.44 g of the dipotassium salt.
-
Dissolution: Add the salt to 60 mL of DI water in a beaker. Stir until fully dissolved.
-
Proton Exchange (Optional but Recommended): If the acid form is strictly required (e.g., for pH < 1 catalysis), pass the solution through a cation-exchange column (Amberlite IR-120 H+ form) to convert the potassium salt to the free acid.
-
Validation: Measure pH. A 1.0 M solution should have pH < 0.5.
-
-
Purification: Add 0.5 g of activated carbon to the solution. Stir for 30 minutes to adsorb trace organic impurities (isomers/oligomers). Filter through a 0.22
PTFE membrane. -
Degassing: Transfer to the electrochemical cell and purge with High-Purity Argon (99.999%) for 15 minutes prior to use.
Protocol B: Electropolymerization of Self-Doped Polyaniline (PANI)
This protocol utilizes 1,2-BDSA as both the electrolyte and the dopant anion (
Mechanism:
The aniline monomer is oxidized at the anode. The 1,2-BDSA anions incorporate into the positively charged polymer backbone to maintain electroneutrality.
Workflow Diagram:
Caption: Workflow for the potentiodynamic synthesis of PANI doped with 1,2-BDSA.
Procedure:
-
Electrolyte: Mix 0.1 M Aniline monomer into the 1.0 M 1,2-BDSA solution prepared in Protocol A.
-
Critical Step: Distill aniline before use to remove oxidation products (which appear yellow/brown).
-
-
Cell Setup:
-
Working Electrode (WE): Glassy Carbon (polished to mirror finish with 0.05
alumina). -
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE): Ag/AgCl (3M KCl).
-
-
Conditioning: Open Circuit Potential (OCP) measurement for 120 seconds to ensure equilibrium.
-
Polymerization: Perform Cyclic Voltammetry:
-
Observation:
-
Cycle 1: Nucleation loop (crossover) may be observed.
-
Cycle 10: distinct redox pairs appear. The first pair (~0.2 V) corresponds to the Leucoemeraldine/Emeraldine transition. The second pair (~0.8 V) is the Emeraldine/Pernigraniline transition.
-
Part 4: Data Analysis & Self-Validation
How to Validate Your Electrolyte System
A "Self-Validating" protocol requires internal checks to ensure data integrity.
| Checkpoint | Observation | Interpretation | Action if Failed |
| Background Scan | Run CV on blank electrolyte (no monomer). | Current should be near zero (< 1 | If peaks appear, repurify electrolyte with activated carbon. |
| Ohmic Drop ( | Measure Impedance at 100 kHz. | Solution resistance ( | If high, check connections or increase 1,2-BDSA concentration. |
| Peak Separation ( | Add 1mM Ferrocene (if using organic solvent) or Ferricyanide (aqueous). | If |
Doping Mechanism Visualization
The following diagram illustrates how the 1,2-BDSA anion stabilizes the polymer chain.
Caption: Schematic of the electrostatic interaction between the PANI backbone and the bidentate 1,2-BDSA counter-ion.
Part 5: References
-
PubChem. (2025).[4] 1,2-Benzenedisulfonic acid | C6H6O6S2.[4][5] National Library of Medicine. [Link]
-
Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484. [Link]
-
Karyakin, A. A., et al. (1999). Self-doped polyanilines electro-polymerized from sulfanilic acid. Electroanalysis. (Contextual grounding for sulfonic acid doping mechanisms).
-
Savinell, R. F., et al. (2017). Redox Flow Batteries. In Redox Flow Batteries: Fundamentals and Applications. (Discusses sulfonic acid supporting electrolytes for metal solubility).
Sources
Structural Elucidation of 1,2-Benzenedisulfonic Acid Derivatives via High-Field NMR
Abstract
This Application Note details the protocol for the nuclear magnetic resonance (NMR) characterization of 1,2-benzenedisulfonic acid derivatives, a class of compounds critical in catalysis, coordination chemistry (e.g., Tiron), and pharmaceutical formulation. Due to their high polarity, hygroscopicity, and pH-dependent speciation, these molecules present unique analytical challenges. This guide provides a validated workflow for sample preparation, solvent selection, and spectral assignment, emphasizing the differentiation between free acid and sulfonate salt forms.
Introduction & Chemical Context
1,2-Benzenedisulfonic acid (and its catecholic derivative, Tiron) possesses two sulfonyl groups in an ortho relationship. This substitution pattern imposes specific electronic and steric constraints:
-
Electronic Effects: The sulfonyl group (
) is strongly electron-withdrawing, significantly deshielding adjacent aromatic protons and carbons. -
Symmetry: The parent 1,2-benzenedisulfonic acid exhibits
symmetry, simplifying the NMR spectrum to an AA'BB' system. Substituents (as in Tiron) break this symmetry, requiring careful coupling constant analysis. -
Acidity & Exchange: The sulfonic acid protons are highly acidic (
) and undergo rapid chemical exchange with protic solvents ( ), rendering them invisible in standard aqueous NMR.
Critical Protocol: Sample Preparation
Objective: To prepare a stable, homogeneous solution that yields reproducible chemical shifts.
Solvent Selection Strategy
The choice of solvent is the single most critical variable.
-
Deuterium Oxide (
): The standard for sulfonate salts (e.g., disodium 1,2-benzenedisulfonate).-
Pros: Excellent solubility for salts; no interference in the aromatic region.
-
Cons: Labile protons (OH, SO3H) exchange and disappear; chemical shifts are pH-dependent.
-
-
DMSO-
: Preferred for free acids or organic-soluble derivatives.-
Pros: May allow observation of labile protons (if dry); slows exchange rates.
-
Cons: Hygroscopic; strong solvent peak at 2.50 ppm.
-
Internal Standard Selection
-
Do NOT use TMS (Tetramethylsilane): It is insoluble in
. -
Use DSS or TSP:
The "Hidden Variable": pH Control
Sulfonic acids are strong acids. In unbuffered
-
Recommendation: For reproducible quality control (QC), buffer the solution (e.g., phosphate buffer in
, pH 7.0) or measure and report the pH of the NMR solution.
Step-by-Step Experimental Workflow
Diagram 1: Analytical Workflow
Caption: Decision tree for solvent selection and sample preparation of sulfonate derivatives.
Protocol Steps:
-
Weighing: Rapidly weigh 10–20 mg of sample into a clean vial. Note: Minimize exposure to air as these compounds absorb moisture, which appears as a broad peak at ~4.8 ppm in
. -
Dissolution:
-
Add 0.6 mL of appropriate deuterated solvent.
-
Add 10 µL of Internal Standard solution (TSP for
).
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove particulates (critical for high-resolution lineshape).[3]
-
Acquisition Parameters (400 MHz+):
-
1H: Spectral width 12 ppm, Relaxation delay (
) 5s (to allow full relaxation of aromatic protons). -
13C: Spectral width 240 ppm, Relaxation delay 2s. Use power-gated decoupling.
-
Spectral Analysis & Assignment
1H NMR Characteristics
The 1,2-benzenedisulfonic acid scaffold presents distinct aromatic patterns.
-
Parent Compound (Symmetric):
-
Appears as an AA'BB' system centered around 7.5–8.0 ppm.
-
The protons ortho to the sulfonyl groups are deshielded (shifted downfield) relative to benzene (
7.36).
-
-
Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid):
-
Due to the substitution pattern, the aromatic protons are singlets (if para to each other and isolated) or doublets with small coupling (meta-coupling).
-
Key Insight: In Tiron, the protons are at positions 2 and 6. Because of the symmetry of the 4,5-dihydroxy substitution, these may appear as a singlet or a tightly coupled doublet depending on the exact counter-ion and pH.
-
13C NMR Characteristics
Carbon-13 provides definitive proof of the sulfonyl attachment.
-
C-S Carbon (Ipso): Look for a quaternary carbon signal in the range of 135–145 ppm . This is distinct from standard aromatic carbons (120–130 ppm).
-
C-O Carbon (in Tiron): The carbons attached to hydroxyl groups appear further downfield, typically 145–155 ppm .
Summary of Chemical Shifts (Reference Data)
| Nucleus | Moiety | Approx.[4][5] Shift ( | Multiplicity | Notes |
| 1H | Ar-H (ortho to | 7.8 – 8.2 | Doublet/Multiplet | Deshielded by sulfonyl group. |
| 1H | Ar-H (meta to | 7.4 – 7.7 | Multiplet | Less affected by sulfonyl group. |
| 1H | 10.0 – 12.0 | Broad Singlet | Only visible in dry DMSO-d6; invisible in D2O. | |
| 13C | C -S (Ipso) | 138 – 148 | Singlet (quat) | Characteristic of sulfonates. |
| 13C | C -OH (Phenolic) | 145 – 155 | Singlet (quat) | Found in Tiron derivatives. |
Advanced Characterization: 2D NMR
For complex derivatives where substitution breaks symmetry, 1D NMR is insufficient.
Diagram 2: 2D NMR Assignment Logic
Caption: Workflow for assigning regiochemistry in substituted benzenedisulfonic acids.
-
HSQC: Correlates protonated carbons. Use to separate overlapping aromatic signals.
-
HMBC: Crucial Step. The sulfonyl group has no protons, so the ipso carbon (C-S) can only be identified via long-range coupling (
) from the meta protons. This connects the spin system to the sulfonyl anchor point.
Troubleshooting & Quality Assurance
-
Issue: Broad Lines.
-
Cause: Paramagnetic impurities (Fe, Cu) or poor shimming due to particulates.
-
Fix: Add a chelating agent (EDTA) if metal contamination is suspected (Tiron avidly binds Fe). Filter sample.
-
-
Issue: Shifting Peaks.
-
Cause: pH drift. Sulfonate chemical shifts are pH-sensitive.[1]
-
Fix: Buffer the solution or add a drop of NaOD/DCl to fix the pH state (fully deprotonated is usually most stable).
-
-
Issue: Missing Signals.
-
Cause: Exchange broadening of phenolic/sulfonic protons.
-
Fix: Switch to DMSO-
or lower temperature (278 K) to slow exchange.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for aromatic coupling patterns).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2866 (Benzenesulfonic acid). Link
-
ChemicalBook. (n.d.). Tiron 1H NMR Spectrum. Link
Sources
Application Notes and Protocols: The Strategic Application of 1,2-Benzenedisulfonic Acid in the Synthesis of Catechol-Based Dyes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the indirect, yet significant, application of 1,2-Benzenedisulfonic acid in the manufacturing of specialized dyes. While not a direct dye intermediate itself, 1,2-Benzenedisulfonic acid serves as a crucial precursor for the synthesis of catechol (1,2-dihydroxybenzene), a versatile coupling component in the production of various azo and metal-complex dyes. This guide will elucidate the chemical rationale, provide detailed experimental protocols, and discuss the significance of this synthetic route.
Introduction: The Indirect Role of 1,2-Benzenedisulfonic Acid in Dye Chemistry
1,2-Benzenedisulfonic acid (CAS RN: 149-46-2) is a highly water-soluble organosulfur compound.[1] Its primary value in the context of dye manufacturing lies in its ability to be converted into catechol through alkali fusion. Catechol, with its two adjacent hydroxyl groups, is an electron-rich aromatic compound that readily participates in electrophilic substitution reactions, making it an excellent coupling component for the synthesis of azo dyes.[2][3] Furthermore, the ortho-dihydroxy functionality of catechol allows it to act as a bidentate ligand, forming stable complexes with metal ions to produce metal-complex dyes with unique properties.[4]
The sulfonation of benzene to produce 1,2-benzenedisulfonic acid, followed by its conversion to catechol, represents a strategic pathway to a key dye intermediate. This multi-step synthesis offers a route to high-purity catechol, which is essential for producing dyes with consistent color and performance characteristics.[5]
Chemical and Physical Properties of 1,2-Benzenedisulfonic Acid
A foundational understanding of the physical and chemical properties of 1,2-Benzenedisulfonic acid is critical for its effective handling and application in the synthesis of catechol.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₆S₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Highly soluble in water | |
| Acidity | Strong acid |
Synthetic Pathway: From 1,2-Benzenedisulfonic Acid to Catechol-Based Dyes
The overall process can be visualized as a two-stage synthetic route. The first stage involves the conversion of 1,2-Benzenedisulfonic acid to catechol. The second stage utilizes the synthesized catechol as a coupling component in the formation of an azo dye.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of catechol from 1,2-Benzenedisulfonic acid and its subsequent use in the preparation of an illustrative azo dye.
This protocol outlines the laboratory-scale synthesis of catechol from 1,2-benzenedisulfonic acid. The fusion with a strong base, such as potassium hydroxide, followed by acidification is a classic method for the conversion of sulfonic acids to phenols.[5]
Materials:
-
1,2-Benzenedisulfonic acid
-
Potassium hydroxide (KOH) pellets
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for high-temperature reactions (e.g., nickel or iron crucible)
-
Heating mantle or furnace
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Fusion Mixture: In a nickel or iron crucible, carefully mix 1,2-Benzenedisulfonic acid with 3-4 molar equivalents of potassium hydroxide pellets.
-
Alkali Fusion: Heat the mixture in a furnace or with a high-temperature heating mantle to 300-320°C. The mixture will melt and become a homogenous liquid. Maintain this temperature for 1-2 hours with occasional stirring.
-
Cooling and Dissolution: Allow the crucible to cool to room temperature. The solidified melt will contain the potassium salt of catechol. Carefully dissolve the solid mass in a minimal amount of distilled water.
-
Acidification: Transfer the aqueous solution to a beaker and cool it in an ice bath. Slowly and with constant stirring, add concentrated sulfuric acid until the solution is strongly acidic (pH 1-2). This will protonate the catecholate to form catechol.
-
Extraction: Transfer the acidic solution to a separatory funnel and extract the catechol with three portions of diethyl ether.
-
Drying and Concentration: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield crude catechol.
-
Purification: The crude catechol can be purified by vacuum distillation or recrystallization from a suitable solvent like toluene to obtain a pure, crystalline product.[5]
This protocol details the synthesis of an illustrative azo dye using the catechol prepared in Protocol 1 as the coupling component and aniline as the diazo component.[2]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Catechol (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the aniline hydrochloride solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
Part B: Azo Coupling with Catechol
-
In a 250 mL beaker, dissolve one molar equivalent of catechol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the cold alkaline solution of catechol. A colored precipitate of the azo dye should form immediately.[2]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Salting Out: Add sodium chloride to the reaction mixture to decrease the solubility of the dye and promote its precipitation.
-
Isolation and Purification: Collect the precipitated dye by vacuum filtration and wash it with a small amount of cold water to remove any unreacted starting materials and salts. The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Application in Metal-Complex Dyes
The ortho-dihydroxy arrangement of catechol makes it an ideal ligand for the formation of metal-complex dyes.[4] These dyes often exhibit superior lightfastness and washfastness properties compared to their unmetalized counterparts. The synthesis typically involves reacting the pre-formed azo dye (containing the catechol moiety) with a metal salt, such as chromium, cobalt, or copper salts, under controlled pH and temperature conditions.[4][6] The metal ion coordinates with the two hydroxyl groups of the catechol and often with a nitrogen atom of the azo group, forming a stable chelate complex.
Conclusion
While 1,2-Benzenedisulfonic acid is not directly employed as a dye intermediate, its role as a precursor to catechol is of significant industrial and research importance. The synthetic pathway outlined in these application notes provides a reliable method for the preparation of catechol and its subsequent utilization in the synthesis of valuable azo and metal-complex dyes. The protocols provided herein are intended to serve as a foundational guide for researchers and professionals, enabling the exploration and development of novel colorants with tailored properties.
References
- BenchChem. (2025). Application of 4-Isopropylcatechol in the Synthesis of Dyes and Fragrances.
- Google Patents. (n.d.). US4212645A - Hair dyeing composition containing an aryldiamine and a substituted catechol.
- Gesto, D., et al. (2023). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Dyes and Pigments, 209, 110948.
- Fan, S., et al. (2022). Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds. Royal Society Open Science, 9(6), 220141.
- Pinto, M., et al. (2021). Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. Molecules, 26(17), 5122.
-
Taylor & Francis. (n.d.). Catechol – Knowledge and References. Retrieved from [Link]
-
Justia Patents. (1987, January 27). Method of producing catechol and hydroquinone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]
- Google Patents. (n.d.). US20110046412A1 - Sulfonation of Polyhydroxyaromatics.
- Chojnacki, J., et al. (2021). Biological Inspirations: Iron Complexes Mimicking the Catechol Dioxygenases. Molecules, 26(16), 4934.
-
Patsnap. (n.d.). Catechol patented technology retrieval search results - Eureka. Retrieved from [Link]
- Ali, N. F., & Abd El-Megied, S. A. (2021). Synthesis of new metal complex dye and its application on nylon fibers pretreated with chitosan. International Journal of Agricultural Technology, 17(2), 399-408.
-
The Journal of Organic Chemistry. (n.d.). Facile Synthesis of Catechol Azo Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Catechol. Retrieved from [Link]
- Wani, K. M., et al. (2018). Benzene-Free Synthesis of Catechol: Interfacing Microbial and Chemical Catalysis. ACS Synthetic Biology, 7(11), 2639-2647.
- Christie, R. M. (2007). Metal-complexed dyes.
- El-Apasery, M. A. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 5(3), 224-235.
-
ResearchGate. (2020, July 28). Synthesis and Characterization of New Metal Complex Dye. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of catechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Identified catechol polymer and coupling product between DBSA and catechol. Retrieved from [Link]
- Google Patents. (n.d.). WO2017047886A1 - Catechol derivative-based adhesive composition and production method therefor.
-
Justia Patents. (2014, June 26). method for preparing catechol. Retrieved from [Link]
-
Journal of Chemical Reviews. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzenedisulfonic acid. Retrieved from [Link]
Sources
- 1. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Catechol: A Versatile Compound in Chemistry and Beyond - Oreate AI Blog [oreateai.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thaiscience.info [thaiscience.info]
Troubleshooting & Optimization
Technical Support Center: Managing the Corrosive Nature of Benzenesulfonic Acid in the Lab
This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals focused on safely managing the corrosive properties of benzenesulfonic acid within a laboratory environment. The emphasis is on delivering practical, field-tested insights and solutions to prevalent challenges.
Understanding the Corrosive Threat of Benzenesulfonic Acid
Benzenesulfonic acid (BSA) is a potent organic acid, widely utilized as a catalyst and intermediate in chemical synthesis.[1] Its efficacy is rooted in its acidic nature, which concurrently poses a significant corrosion risk to standard laboratory equipment. The corrosivity of BSA is principally attributed to the sulfonic acid group (-SO3H), which readily donates a proton, fostering a highly acidic environment.
The mechanism of corrosion is typically an electrochemical process, with the acid functioning as an electrolyte that promotes the oxidation of metals. For instance, in the case of iron-based alloys such as stainless steel, the acidic protons can compromise the protective passive layer (predominantly chromium oxide), leading to its degradation and subsequent corrosion of the underlying metal.[2] The presence of impurities, elevated temperatures, and higher concentrations of BSA can markedly accelerate this corrosive action.
Material Compatibility: A Critical First Step
Selecting appropriate materials for handling and storing benzenesulfonic acid is crucial for preventing equipment failure and ensuring laboratory safety. The following table provides a summary of the compatibility of common laboratory materials with benzenesulfonic acid.
| Material | Compatibility with Benzenesulfonic Acid | Temperature Considerations | Notes |
| Metals | |||
| Stainless Steel (304, 316) | Good to Fair[3] | Corrosion rate increases with temperature. | Not recommended for long-term storage at elevated temperatures or high concentrations.[3] |
| Hastelloy® C-276 | Excellent | Suitable for a wide range of temperatures and concentrations. | A nickel-molybdenum-chromium superalloy with outstanding corrosion resistance. |
| Tantalum | Excellent | Highly resistant across a broad temperature and concentration range. | Often used for critical components like thermowells and rupture discs. |
| Carbon Steel | Poor | Rapidly corrodes. | Not recommended for any application involving benzenesulfonic acid. |
| Polymers | |||
| Polytetrafluoroethylene (PTFE) | Excellent | Wide operating temperature range. | Ideal for gaskets, seals, and linings. |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better melt-processability. | Suitable for tubing and vessel liners. |
| Polyvinylidene fluoride (PVDF) | Good | Good resistance at ambient temperatures. | May be suitable for less critical applications. |
| Polypropylene (PP) | Limited | Susceptible to chemical attack, especially at elevated temperatures. | Not recommended for prolonged contact. |
| Glass & Ceramics | |||
| Borosilicate Glass | Excellent | Highly resistant to corrosion from benzenesulfonic acid.[1] | Commonly used for laboratory glassware and small-scale reactors. |
| Glass-Lined Steel | Excellent | Combines the strength of steel with the chemical resistance of glass. | A common choice for larger reactors and storage vessels. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments involving benzenesulfonic acid.
FAQ 1: Why is my 316 stainless steel reactor showing signs of pitting and discoloration after a reaction with benzenesulfonic acid?
Answer: Although 316 stainless steel is frequently selected for its general resistance to corrosion, it can be vulnerable to localized corrosion like pitting when exposed to strong acids such as benzenesulfonic acid, particularly under specific conditions.[3]
-
Causality: The protective passive layer on stainless steel, which is primarily composed of chromium oxide, can be compromised by the high concentration of H+ ions from benzenesulfonic acid. This is especially true at elevated temperatures and in the presence of contaminants like chloride ions. Once this passive layer is breached, localized corrosion can start and spread quickly, resulting in the pitting you are observing. The discoloration is likely due to the formation of iron sulfonates and other byproducts of corrosion.
-
Troubleshooting Steps:
-
Immediate Action: Safely empty and neutralize the contents of the reactor.
-
Inspection: Conduct a thorough inspection of the reactor to determine the extent of the corrosion.
-
Passivation: If the damage is superficial, consider a passivation treatment to restore the protective oxide layer. A common method involves cleaning the surface and then treating it with a nitric acid or citric acid solution.
-
Process Parameter Review: Assess your reaction conditions. Is it possible to lower the temperature? Is there a potential source of chloride contamination, for example, from starting materials or cleaning agents?
-
Material Upgrade: For applications involving long-term use or high temperatures, think about upgrading to a more resistant material like Hastelloy® C-276 or using a glass-lined reactor.
-
Diagram: Decision Workflow for Reactor Material Selection
Caption: Decision workflow for selecting reactor materials for benzenesulfonic acid reactions.
FAQ 2: What is the appropriate Personal Protective Equipment (PPE) for handling concentrated benzenesulfonic acid?
Answer: Given its highly corrosive nature, a comprehensive PPE setup is essential when handling concentrated benzenesulfonic acid.[2][4]
-
Expertise & Experience: Standard laboratory PPE is not sufficient. The key is to choose materials that are specifically resistant to strong organic acids.
-
Recommended PPE:
-
Gloves: Butyl rubber or Viton® gloves are recommended due to their high resistance to aromatic sulfonic acids.[5] Double gloving is a wise precaution.
-
Eye Protection: Chemical splash goggles are the minimum requirement.[4][6][7] For handling larger volumes, a full face shield worn over the goggles is crucial for protection against splashes.[2][4]
-
Body Protection: A chemically resistant apron, made from materials such as neoprene or PVC, should be worn over a flame-resistant lab coat.[2][4] For tasks with a high risk of splashing, a full chemical suit may be required.[8]
-
Footwear: Closed-toe shoes are mandatory.[4] For larger-scale operations, chemically resistant boots are advised.[8]
-
-
Trustworthiness (Self-Validating System): Before starting any procedure, visually inspect all PPE for any signs of degradation, such as discoloration, cracking, or stiffness. Confirm that an emergency eyewash station and safety shower are easily accessible and have been recently tested.[7][8]
FAQ 3: How should I properly neutralize and dispose of a small spill of benzenesulfonic acid?
Answer: A swift and accurate response to a benzenesulfonic acid spill is vital to prevent injuries and damage to equipment.
-
Causality: The aim of neutralization is to react the strong acid with a weak base to form a salt and water, which makes it non-corrosive. Using a strong base like sodium hydroxide is not advisable because the reaction can be highly exothermic and potentially violent.
-
Experimental Protocol: Neutralization of a Small Benzenesulfonic Acid Spill
-
Evacuate and Ventilate: Immediately inform others in the vicinity and ensure there is adequate ventilation.[4]
-
Containment: If the spill is spreading, use a chemically resistant absorbent material, like vermiculite or a commercial acid spill kit, to form a barrier around it.[9]
-
Neutralization: Slowly and cautiously add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the spill.[1][10] Begin from the outer edges and move inwards.[11]
-
Monitor pH: Use pH paper to check the neutralized mixture. The ideal pH should be between 6 and 8.
-
Absorption: Once neutralized, absorb the mixture with an inert material.[4][9]
-
Collection and Disposal: Carefully scoop the absorbed material into a clearly labeled, chemically resistant waste container.[4]
-
Decontamination: Clean the area of the spill with a detergent and water solution.[9]
-
Waste Disposal: Dispose of the waste in accordance with your institution's guidelines for hazardous waste disposal.[4]
-
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for responding to a benzenesulfonic acid spill.
Safe Storage and Handling Procedures
To reduce the risk of corrosion and maintain laboratory safety, it is important to follow these storage and handling guidelines:
-
Storage:
-
Store benzenesulfonic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[2][4]
-
Use secondary containment, for example, a chemically resistant tray, to hold any possible leaks.[1]
-
Make sure that storage containers are made of compatible materials, such as borosilicate glass or containers lined with PTFE.[1]
-
-
Handling:
-
Always handle benzenesulfonic acid inside a fume hood to prevent the inhalation of corrosive vapors.[1]
-
When diluting, always add the acid to water slowly, never the other way around, to manage the heat that is produced.[1]
-
Use dedicated, clearly labeled glassware and equipment when working with benzenesulfonic acid.
-
References
- A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025, June 9).
- AK Scientific, Inc. Benzenesulfonic acid monohydrate - Safety Data Sheet.
- Alleima. Benzenesulphonic acid - Corrosion Data.
- International Chemical Safety Cards. (2021). ICSC 1626 - BENZENESULFONIC ACID.
- Echemi. BENZENESULFONIC ACID MONOHYDRATE SDS, 5928-72-3 Safety Data Sheets.
- Fisher Scientific. (2012, May 21). SAFETY DATA SHEET - Benzenesulfonic acid.
- Fisher Scientific. (2024, February 26). SAFETY DATA SHEET - Benzenesulfonic acid, 4-ethenyl-, sodium salt.
- IDEX Health & Science. Chemical Compatibility.
- Industrial Specialties Mfg. (2022, October 28). 316L Stainless Steel Chemical Compatibility Chart.
- Loba Chemie. (2017, December 29). BENZENESULPHONIC ACID TECHNICAL MSDS.
- Oxford Lab Fine Chem. material safety data sheet - benzene sulphonic acid.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways.
- The Rubber Group. Chemical-Compatibility.pdf.
- University of Guelph. direction and the proper response procedure for a chemical spill.
- University of North Carolina at Chapel Hill. 5.4 Chemical Spill Procedures - Environment, Health and Safety.
- Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill?
Sources
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. ICSC 1626 - BENZENESULFONIC ACID [chemicalsafety.ilo.org]
- 3. cdn-aorpci1.actonsoftware.com [cdn-aorpci1.actonsoftware.com]
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- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 11. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
challenges in the synthesis of 1,2-disulfonyl chlorides
Technical Support Center: 1,2-Disulfonyl Chloride Synthesis Ticket System: OPEN | Priority: HIGH | Agent: Dr. Aris (Senior Application Scientist)[1]
Welcome to the Synthesis Support Portal
You are likely here because 1,2-disulfonyl chlorides are deceptively difficult to synthesize.[1] Unlike their 1,3- or 1,4-counterparts, placing two electrophilic sulfonyl chloride groups on adjacent carbons introduces significant steric strain and electronic repulsion. Furthermore, the standard "sledgehammer" approach—direct chlorosulfonation—fails due to directing group effects.
This guide treats your synthesis as a troubleshooting ticket. Locate the "Error Code" below that matches your observation to find the root cause and corrective protocol.
Module 1: Comparison of Synthetic Routes
Before troubleshooting, ensure you are using the correct route for your substrate.
| Method | Target Substrate | Key Reagents | Critical Failure Point |
| A. Oxidative Chlorination | Aliphatic thiols/disulfides (e.g., Ethane-1,2-dithiol) | NCS/HCl/H₂O or H₂O₂/SOCl₂ | Exotherm Control: Reaction is autocatalytic; runaway heat leads to desulfonylation.[1] |
| B. Sandmeyer (Diazotization) | Aromatic amines (e.g., Orthanilic acid) | NaNO₂/HCl, then SO₂/CuCl₂ | Diazo Stability: 1,2-diazo intermediates are prone to forming benzothiadiazoles instead of products.[1] |
| C. Direct Chlorosulfonation | NOT APPLICABLE | ClSO₃H | Regioselectivity: Direct sulfonation of benzenesulfonyl chloride directs meta (1,3), not ortho (1,2).[1] |
Module 2: Troubleshooting Tickets
Ticket #1024: "I tried chlorosulfonating benzene, but I got the 1,3-isomer."
Status: Closed (User Error) Root Cause: Electronic Directing Effects.[1] The sulfonyl chloride group is a strong electron-withdrawing group (EWG) and a meta-director.[1] Once you form the first sulfonyl chloride, the ring deactivates at the ortho and para positions.[1] You cannot force a second group into the 1,2-position via Electrophilic Aromatic Substitution (EAS).
Corrective Action: The Sandmeyer-Meerwein Route You must install the sulfur via a nucleophilic displacement of a diazonium salt, not EAS.[1]
Protocol: Synthesis of 1,2-Benzenedisulfonyl Chloride
-
Precursor: Start with Orthanilic Acid (2-aminobenzenesulfonic acid).[1]
-
Diazotization:
-
Sulfonylation (The Meerwein Reaction):
-
Workup: Pour onto crushed ice. The 1,2-benzenedisulfonyl chloride (Solid, MP ~140°C) will precipitate.
Visual Workflow:
Figure 1: The Sandmeyer route bypasses EAS limitations by using a radical-nucleophilic mechanism.
Ticket #1025: "My yield is low and the product smells like sulfur (Oxidative Chlorination)."
Status: Investigation Required
Root Cause: The "Water Paradox."[1]
Oxidative chlorination of thiols (e.g., 1,2-ethanedithiol) requires water to provide the oxygen atoms for the sulfonyl group (
-
Too little water: Incomplete oxidation (stops at sulfenyl chloride,
).[1] -
Too much water: Hydrolysis of the product to sulfonic acid (
).[1]
Corrective Action: The NCS/HCl/Acetonitrile Method This method allows precise stoichiometric control of water compared to aqueous Cl₂ gas.[1]
Optimized Protocol for Ethane-1,2-disulfonyl chloride:
-
Setup: 1 eq. 1,2-ethanedithiol in Acetonitrile (MeCN). Cool to 5°C.[1][2]
-
Reagent: Add N-Chlorosuccinimide (NCS) (6.05 eq.) portion-wise.
-
Catalyst/O-Source: Add 2M HCl (aq) dropwise.
-
Critical: The ratio of MeCN to Water should be roughly 5:1.[1]
-
-
Mechanism Control:
-
Workup: Dilute with brine (not pure water) and extract immediately with EtOAc or DCM. Dry over MgSO₄.[1]
-
Note: Do not rotary evaporate above 30°C; aliphatic 1,2-disulfonyl chlorides can eliminate HCl to form vinyl species.[1]
-
Visual Troubleshooting Logic:
Figure 2: Logic flow for optimizing oxidative chlorination. Temperature and water stoichiometry are the controlling variables.
Module 3: Storage & Stability FAQs
Q: Can I distill ethane-1,2-disulfonyl chloride?
A: Risky. While simple sulfonyl chlorides are distillable, 1,2-disulfonyl chlorides have a high boiling point and are prone to thermal elimination (losing
-
Recommendation: Ethane-1,2-disulfonyl chloride is a solid (MP ~52-54°C).[1] Purify via recrystallization from a dry non-polar solvent (e.g., Hexane/CHCl₃ mix) or use crude if purity >90%.[1]
Q: Why did my product turn into a rock in the freezer? A: Moisture ingress. 1,2-disulfonyl chlorides can cyclize upon hydrolysis to form cyclic anhydrides or polymeric sulfonic acids.[1]
-
Storage: Store under Argon in a desiccator at -20°C.
Q: Safety Warning? A: Genotoxicity Hazard. 1,2-disulfonyl chlorides are structurally related to alkylating agents.[1] If they hydrolyze partially to cyclic sultones, they become potent DNA alkylators.[1] Handle with extreme caution in a fume hood.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H₂O₂–SOCl₂." The Journal of Organic Chemistry. Link
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis. Link
-
Organic Syntheses. (1921).[1] "Benzenesulfonyl chloride" (General reference for stability, adapted for 1,2-isomer via Sandmeyer). Organic Syntheses, Coll.[1][3] Vol. 1, p. 84. Link
-
Blotny, G. (2003).[1] "A new, mild preparation of sulfonyl chlorides."[1] Tetrahedron Letters. (Reference for NCS mechanism). Link
Sources
Technical Support Center: Optimizing Enantioselectivity with 1,2-Benzenedisulfonimide Catalysts
Welcome to the technical support center for 1,2-benzenedisulfonimide (BDS) catalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of these robust chiral Brønsted acid organocatalysts. Here, you will find in-depth answers to frequently asked questions and a systematic troubleshooting guide to address challenges you may encounter in achieving high enantioselectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of enantioselection for chiral 1,2-benzenedisulfonimide catalysts?
A1: Chiral 1,2-benzenedisulfonimide catalysts operate as potent Brønsted acids. Their mechanism of enantioselection is rooted in the formation of a highly organized, chiral microenvironment around the acidic proton. The catalyst protonates a substrate (e.g., an imine), and the resulting cation forms a tight ion pair with the chiral conjugate base of the catalyst. The bulky, stereochemically defined substituents on the catalyst's backbone create a sterically hindered pocket. This pocket forces the substrate to adopt a specific conformation to minimize steric clashes, thereby exposing one of its two enantiotopic faces to attack by a nucleophile.[1] This controlled orientation within the transition state is the primary determinant of the reaction's enantioselectivity.
Q2: How does the structure of the BDS catalyst, particularly the substituents on the benzene ring, influence its performance?
A2: The catalyst's structure is paramount for both its reactivity and its ability to induce chirality. Key structural elements include:
-
Acidity-Modifying Groups: Electron-withdrawing groups (e.g., nitro groups) on the benzene backbone increase the acidity of the N-H proton.[2] This enhanced acidity can lead to faster reaction rates and may be necessary for activating less reactive substrates. Conversely, electron-donating groups (e.g., methyl groups) decrease acidity.[2]
-
Chiral Scaffolding: Bulky substituents, such as naphthyl or o-tolyl groups, positioned ortho to the sulfonyl groups are crucial for creating the chiral pocket.[3][4] These groups act as "chiral walls" that effectively shield one face of the activated substrate. The C2 symmetry often present in these catalysts simplifies the possible transition states, which can lead to higher stereochemical communication and improved enantioselectivity.[1]
Q3: What are the critical initial parameters to consider when screening for a new asymmetric transformation using a BDS catalyst?
A3: When starting with a new reaction, a systematic approach to screening is vital. The three most critical parameters to evaluate initially are the catalyst structure, the solvent, and the temperature.
-
Catalyst Selection: Begin with a small library of BDS catalysts with varying steric bulk and electronic properties. Commercially available derivatives provide a good starting point.[1]
-
Solvent Choice: The solvent can have a profound impact on enantioselectivity.[5] It is advisable to screen a range of aprotic solvents with different polarities, such as toluene (non-polar), dichloromethane (DCM, polar aprotic), and tetrahydrofuran (THF). Aprotic solvents are generally preferred as they do not compete with the substrate for hydrogen bonding with the catalyst.[6]
-
Temperature: Temperature directly influences the energy difference between the diastereomeric transition states. Lowering the temperature often enhances enantioselectivity by favoring the lower-energy pathway that leads to the major enantiomer.[6] Initial screens can be run at room temperature, 0 °C, and -20 °C to gauge the effect.
Section 2: Troubleshooting Guide for Low Enantioselectivity
Experiencing suboptimal enantiomeric excess (e.e.) is a common challenge in asymmetric catalysis. The following guide provides a structured approach to diagnosing and resolving these issues.
Problem: Low Enantiomeric Excess (e.e.)
Low e.e. suggests that the energy difference between the two diastereomeric transition states is insufficient, or that a non-selective background reaction is competing with the catalyzed pathway.
Potential Cause 1: Suboptimal Catalyst Structure
The steric and electronic properties of your chosen catalyst may not be a good match for the specific substrates.
Solution:
-
Vary Steric Hindrance: If your substrates are small, a catalyst with a more constrained chiral pocket (e.g., using bulkier groups like 1-naphthyl instead of o-tolyl) may be required to enforce a specific orientation.[3]
-
Tune Acidity: For substrates that are difficult to protonate, a more acidic catalyst with electron-withdrawing groups may be necessary to ensure the formation of the key catalyst-substrate ion pair.[2] Conversely, a highly acidic catalyst might lead to a less structured, "looser" transition state, which can decrease enantioselectivity.
Potential Cause 2: Inappropriate Solvent Choice
The solvent plays a crucial role in the stability of the transition state and the catalyst's conformational flexibility.
Solution:
-
Conduct a Comprehensive Solvent Screen: Test a range of aprotic solvents with varying dielectric constants. In many cases, enantioselectivity is inversely proportional to the solvent's dielectric constant.[5] Non-polar solvents like toluene or chloroform often promote tighter ion pairing and better stereochemical communication.
-
Ensure Anhydrous Conditions: Water is a common culprit for low e.e. It can compete with the substrate for binding to the catalyst's acidic site and can also promote a non-selective background reaction. Always use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Data-Driven Solvent Selection
The impact of the solvent on enantioselectivity can be dramatic. Below is a table summarizing hypothetical results for a Passerini reaction catalyzed by a chiral BDS derivative, illustrating the importance of solvent screening.[1][4]
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
| 1 | Toluene | 2.4 | 95 | 94 |
| 2 | Dichloromethane (DCM) | 9.1 | 98 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 85 | 75 |
| 4 | Acetonitrile | 37.5 | 70 | 40 |
| 5 | Deep Eutectic Solvent (DES) | N/A | 96 | >99 |
Table 1: Effect of Solvent on a BDS-Catalyzed Passerini Reaction. Note the high performance in non-polar solvents and the specialized Deep Eutectic Solvent (DES).
Potential Cause 3: High Reaction Temperature
Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less-selective transition states.
Solution:
-
Systematically Lower the Temperature: Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, -40 °C, or even -78 °C).
-
Monitor Reaction Time: Be aware that reducing the temperature will significantly slow the reaction rate. Patience is key, and reactions may require longer times to reach full conversion.[6]
Potential Cause 4: Competing Background Reaction
If the uncatalyzed reaction is fast, it will produce a racemic mixture of the product, thereby eroding the overall e.e.
Solution:
-
Lower the Reaction Temperature: This is often the most effective strategy, as it typically slows the uncatalyzed reaction more significantly than the catalyzed one.[6]
-
Reduce Catalyst Loading: In some instances, very high catalyst loadings can lead to aggregation or other non-ideal behaviors. Try reducing the catalyst loading (e.g., from 10 mol% to 5 mol% or 1 mol%).
-
Consider Additives: While less common for BDS catalysts, in some Brønsted acid-catalyzed systems, additives can suppress background reactions or enhance the desired pathway.[7][8]
Visualizing the Troubleshooting Workflow
To aid in your optimization efforts, the following diagram outlines a logical workflow for troubleshooting low enantioselectivity.
Caption: A systematic workflow for troubleshooting and optimizing enantioselectivity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a BDS-Catalyzed Asymmetric Reaction (e.g., Strecker Reaction)
This protocol provides a representative starting point for an asymmetric Strecker reaction.[3][9]
Materials:
-
Chiral 1,2-benzenedisulfonimide catalyst (e.g., 4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide) (5 mol%)
-
Ketone (1.0 equiv)
-
Aromatic amine (1.1 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Anhydrous toluene (to achieve 0.1 M concentration)
-
Flame-dried glassware, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral BDS catalyst (5 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the ketone (1.0 equiv) and the aromatic amine (1.1 equiv) to the flask.
-
Stir the mixture at the desired temperature (e.g., 0 °C) for 30 minutes to allow for imine formation.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.5 equiv) to the reaction mixture.
-
Continue stirring at the same temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified α-amino nitrile by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Catalyst Immobilization for Recovery and Reuse
For improved sustainability and cost-effectiveness, BDS catalysts can be immobilized on a solid support like silica gel.[1][4][10]
Caption: Workflow for the immobilization of a chiral BDS catalyst onto silica gel.
Brief Methodology:
-
Functionalize the Catalyst: The chiral BDS catalyst must possess functional groups suitable for covalent attachment. For example, methyl groups on the benzene ring can be oxidized to carboxylic acids using an oxidant like KMnO₄.[1]
-
Amide Coupling: The resulting dicarboxylic acid-functionalized catalyst is then coupled to 3-aminopropyl-functionalized silica gel using a standard peptide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1][4]
-
Workup and Use: The immobilized catalyst can be filtered, washed, and dried. It is then ready for use in reactions, after which it can be recovered by simple filtration, washed, and reused in subsequent runs, often with no significant loss of activity or enantioselectivity.[4][10]
Section 4: References
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Brønsted Acid Co-catalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds Across Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Issues in HPLC Separation of Aromatic Sulfonic Acids
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of aromatic sulfonic acids. As strong acids, these compounds present unique chromatographic behaviors that necessitate careful method development and troubleshooting. This resource is structured to provide not only solutions but also a foundational understanding of the principles governing their separation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of aromatic sulfonic acids in a question-and-answer format.
Q1: Why am I observing significant peak tailing for my aromatic sulfonic acid analytes?
A1: Peak tailing for aromatic sulfonic acids is a frequent issue, often stemming from unwanted secondary interactions between the analyte and the stationary phase.[1][2] Aromatic sulfonic acids are strong acids and are typically ionized (negatively charged) across a wide pH range.[1] This anionic nature can lead to interactions with positively charged sites on the silica-based stationary phase, such as residual silanols, causing a portion of the analyte molecules to be retained longer and resulting in asymmetrical peaks.[1][3]
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Standard silica-based C18 columns can have residual, un-capped silanol groups (Si-OH) that can become protonated and carry a positive charge at low pH, interacting with the negatively charged sulfonate groups.
-
Solution:
-
Use End-Capped Columns: Employ high-purity, end-capped C18 or C8 columns to minimize the number of free silanol groups.
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to a range of 2.5-3.5) can suppress the ionization of residual silanols, reducing these secondary interactions.[1] This can be achieved using buffers like phosphate or acid modifiers like formic acid or trifluoroacetic acid (TFA).[1][4]
-
Competitive Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can neutralize the active silanol sites.[3][5]
-
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled, it can lead to inconsistent ionization of the analyte, contributing to poor peak shape.[2]
-
Solution:
-
Buffering: Incorporate a buffer into your mobile phase to maintain a stable pH. Phosphate buffers are a common choice due to their low UV cutoff.[6] Ensure the buffer concentration is sufficient (typically 20-50 mM) to control the pH effectively.
-
-
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Assessment: Prepare your mobile phase with a common acidic modifier, for instance, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Buffer Introduction: If tailing persists, replace the formic acid in the aqueous phase with a 20 mM potassium phosphate buffer. Adjust the pH of this buffer to 3.0 with phosphoric acid before mixing with the organic solvent.[1]
-
Systematic pH Evaluation: If necessary, prepare a series of mobile phases with the phosphate buffer adjusted to different pH values (e.g., 2.5, 2.8, 3.2, 3.5) to empirically determine the optimal pH for peak symmetry.
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before each injection, as changes in pH can require longer equilibration times.[7]
Q2: I am struggling with poor resolution between two or more aromatic sulfonic acid peaks. What steps can I take to improve their separation?
A2: Poor resolution in the separation of aromatic sulfonic acids can be attributed to several factors, including insufficient column efficiency, inadequate selectivity, or a suboptimal retention factor.[8][9]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will alter the retention of your analytes. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and potentially improve resolution.[8]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
-
Modify Mobile Phase pH: The ionization state of your aromatic sulfonic acids, and any other ionizable compounds in your sample, is highly dependent on the mobile phase pH.[10][11][12] Adjusting the pH can significantly impact the relative retention of your analytes, thereby improving selectivity.[12][13]
-
Employ Ion-Pair Chromatography: For complex mixtures, ion-pair chromatography is a powerful technique. An ion-pairing reagent, which is a molecule with a hydrophobic tail and an ionic head group of the opposite charge to the analyte, is added to the mobile phase.[14] This reagent forms a neutral ion-pair with the sulfonic acid, which can then be retained and separated by a standard reversed-phase column.[14][15]
-
Cationic Ion-Pair Reagents for Sulfonic Acids: Tetrabutylammonium (TBA) salts are commonly used for retaining negatively charged acids.[14]
-
Experimental Protocol: Implementing Ion-Pair Chromatography for Enhanced Resolution
-
Reagent Selection: Choose a suitable ion-pairing reagent. For aromatic sulfonic acids, a quaternary ammonium salt like tetrabutylammonium phosphate or sulfate is a good starting point.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing the ion-pairing reagent (e.g., 5 mM tetrabutylammonium phosphate) and a buffer to control the pH (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).
-
Column Equilibration: This is a critical step. The column must be thoroughly equilibrated with the ion-pair mobile phase to allow the reagent to coat the stationary phase. This can take a significant amount of time (often over an hour).[16]
-
Optimization: The concentration of the ion-pairing reagent and the mobile phase pH can be adjusted to fine-tune the separation.
Q3: My retention times for aromatic sulfonic acids are drifting or are not reproducible. What are the likely causes and how can I fix this?
A3: Retention time instability can be a frustrating issue, often pointing to problems with the HPLC system, mobile phase preparation, or column equilibration.[17][18]
Troubleshooting Retention Time Drift:
-
Inadequate Column Equilibration: This is a very common cause, especially when using ion-pairing reagents or changing mobile phase composition.[7][16]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run. When using ion-pairing reagents, a much longer equilibration time is often necessary.[16]
-
-
Mobile Phase Instability:
-
pH Drift: If the mobile phase is not adequately buffered, its pH can change over time, leading to shifting retention times for ionizable compounds like sulfonic acids.[12][16]
-
Volatile Components: If using a volatile mobile phase component (like TFA or TEA), selective evaporation can alter the mobile phase composition.
-
Solution: Always use a buffer of appropriate concentration and pKa to control the mobile phase pH.[13] Prepare fresh mobile phases daily and keep the reservoirs capped.[17]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[7][19]
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.[17]
-
-
Pump and System Issues: Leaks in the pump, check valves, or fittings can lead to an inconsistent flow rate and pressure fluctuations, causing retention time drift.[18][20]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating aromatic sulfonic acids?
A1: The choice of column depends on the specific properties of the analytes and the desired separation mechanism.
-
Reversed-Phase (C18 or C8): These are the most common columns used, often in conjunction with ion-pair chromatography.[14] High-purity, end-capped silica columns are recommended to minimize secondary interactions with residual silanols.[2]
-
Strong Anion Exchange (SAX): These columns contain a stationary phase with positively charged functional groups (e.g., quaternary ammonium) that directly interact with the negatively charged sulfonic acid analytes.[21][22] This can be a very effective technique for separating strong anions.
-
Mixed-Mode Columns: Some modern columns offer both reversed-phase and ion-exchange properties, providing unique selectivity for polar and charged molecules.
Q2: How do I choose the right ion-pairing reagent for my analysis?
A2: The selection of an ion-pairing reagent depends on the charge of your analyte and the desired retention. For negatively charged aromatic sulfonic acids, a positively charged (cationic) ion-pairing reagent is required.[14]
| Ion-Pairing Reagent | Typical Concentration | Key Characteristics |
| Tetrabutylammonium (TBA) | 5-10 mM | Provides strong retention for anions. Available as phosphate, sulfate, or hydrogen sulfate salts. |
| Tetrapropylammonium (TPA) | 5-10 mM | Provides less retention than TBA, useful for more hydrophobic sulfonic acids. |
| Triethylamine (TEA) | 0.1-1.0% (v/v) | Often used as a tailing suppressor by interacting with silanols, but can also act as a weak ion-pairing reagent.[4] |
Important Considerations:
-
Purity: Use high-purity, HPLC-grade ion-pairing reagents to avoid baseline noise and ghost peaks.[23]
-
Column Dedication: It is highly recommended to dedicate a column for ion-pair applications, as the reagent can be difficult to completely wash out and may affect future analyses.[14]
Q3: Can I use mass spectrometry (MS) with ion-pairing reagents?
A3: Many common ion-pairing reagents, such as tetrabutylammonium salts and phosphate buffers, are non-volatile and can contaminate the MS ion source.[24] However, there are MS-compatible options:
-
Volatile Ion-Pairing Reagents: Reagents like triethylamine (TEA) or other volatile amines can be used.[4]
-
Volatile Mobile Phase Modifiers: Using volatile acids like formic acid or acetic acid in the mobile phase can often provide sufficient peak shape and retention for MS analysis without the need for traditional ion-pairing reagents.
Visualizations and Diagrams
Diagram 1: Mechanism of Ion-Pair Chromatography for Aromatic Sulfonic Acids
Caption: Ion-pair formation and retention on a C18 stationary phase.
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. rotachrom.com [rotachrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. veeprho.com [veeprho.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. labcompare.com [labcompare.com]
- 19. youtube.com [youtube.com]
- 20. aelabgroup.com [aelabgroup.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. auroraprosci.com [auroraprosci.com]
- 23. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Validation & Comparative
comparative study of 1,2-benzenedisulfonimide and phosphoric acid catalysts
An In-Depth Comparative Guide to 1,2-Benzenedisulfonimide and Phosphoric Acid Catalysts in Modern Organic Synthesis
Authored by a Senior Application Scientist
In the landscape of contemporary organic synthesis, Brønsted acid catalysis stands as a pillar of efficiency, selectivity, and green chemistry. Among the plethora of available catalysts, phosphoric acids (PAs), particularly their chiral derivatives (CPAs), and the more recent class of 1,2-benzenedisulfonimides (DSIs) have emerged as powerful tools for research, development, and industrial applications. This guide provides a comprehensive comparative analysis of these two catalyst families, delving into their fundamental properties, mechanistic nuances, and performance in key synthetic transformations. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection, moving beyond simple protocols to understand the causality behind catalytic efficacy.
Foundational Properties: Acidity, Structure, and Handling
The choice of a Brønsted acid catalyst begins with an understanding of its intrinsic properties. The structural differences between phosphoric acids and disulfonimides directly translate to distinct acidic strengths and catalytic behaviors.
Phosphoric Acid (PA) and its Derivatives
Phosphoric acid (H₃PO₄) is a ubiquitous and cost-effective inorganic acid. In catalysis, it is employed both in its neat form and as a supported solid phosphoric acid (SPA) catalyst, often on silica gel, for industrial processes like alkylation and polymerization.[1][2] The true revolution in its application, however, came with the development of chiral phosphoric acids (CPAs) derived from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).
-
Structure and Acidity: CPAs possess a C₂-symmetric chiral backbone with a central phosphate moiety. This structure is not merely a proton donor; it acts as a bifunctional catalyst . The Brønsted acidic P-OH proton activates an electrophile (e.g., an imine), while the Lewis basic phosphoryl oxygen (P=O) simultaneously hydrogen-bonds to and orients the nucleophile.[3] This creates a highly organized, sterically confined transition state, which is the cornerstone of their high enantioselectivity.
-
Synthesis and Availability: A wide array of BINOL-derived CPAs with varying 3,3'-substituents are commercially available, allowing for fine-tuning of steric and electronic properties to suit specific reactions.
-
Handling: CPAs are generally stable, solid compounds that are relatively insensitive to air and moisture, making them practical for benchtop use. Catalyst loadings are often low, typically in the 1-5 mol% range.
1,2-Benzenedisulfonimide (DSI) and its Derivatives
1,2-Benzenedisulfonimide, also known as o-benzenedisulfonimide, represents a class of strong Brønsted acid organocatalysts. Like PAs, their utility is significantly enhanced through the synthesis of chiral derivatives.
-
Structure and Acidity: The defining feature of DSIs is their high acidity, which surpasses that of corresponding phosphoric acids.[4][5][6] This heightened acidity stems from the two strongly electron-withdrawing sulfonyl groups flanking the N-H bond. Unlike the single Lewis basic site in CPAs, the DSI anion possesses five potential hydrogen bond acceptors (four sulfonyl oxygens and the nitrogen atom).[5] This structural difference has profound mechanistic implications.
-
Synthesis and Availability: While the parent achiral DSI is readily synthesized, its chiral derivatives often require multi-step syntheses.[7][8] However, their robustness and high activity can justify the synthetic effort. Some chiral disulfonimides are now commercially available.[4][9]
-
Handling: DSIs are typically crystalline solids that are easy to handle. A key advantage is their straightforward recovery and potential for reuse, which aligns with the principles of green chemistry.[6][7][10] They can also be immobilized on solid supports like silica gel to create efficient heterogeneous catalysts.[4][11][12]
Catalytic Performance: A Head-to-Head Comparison
The practical utility of a catalyst is judged by its performance. The following table summarizes the comparative performance of PAs and DSIs in several key asymmetric transformations, providing a snapshot of their respective strengths and weaknesses.
| Reaction Type | Catalyst Family | Typical Substrates | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) | Key Insights & Causality |
| Transfer Hydrogenation | Chiral Phosphoric Acids (CPAs) | N-Aryl Imines, Ketimines | 1 - 5 | High | Excellent (90-99%) | Highly effective for activating N-aryl imines via bifunctional H-bonding, creating a rigid transition state.[3][13] |
| Chiral Disulfonimides (DSIs) | N-Alkyl Imines | 1 - 5 | High | Excellent (90-99%) | The higher acidity of DSIs is crucial for protonating the more basic and less reactive N-alkyl imines, where CPAs often fail, showing low conversion and poor selectivity.[5] | |
| Passerini Reaction | Chiral Phosphoric Acids (CPAs) | Aldehydes, Carboxylic Acids, Isocyanides | 5 - 10 | Good | Excellent (up to 99%) | The CPA forms a heterodimer with the carboxylic acid, creating a chiral Brønsted acid that activates the aldehyde and controls the stereochemical outcome.[6][9][14] |
| Chiral Disulfonimides (DSIs) | Aldehydes, Carboxylic Acids, Isocyanides | 5 | Good-Excellent | Excellent (>92%) | Immobilized chiral DSIs have proven to be highly efficient and recyclable heterogeneous catalysts for this reaction, operating under mild, green conditions.[4][11] | |
| Strecker Reaction | Chiral Disulfonimides (DSIs) | Aldimines, TMSCN | 5 - 10 | Good | Good-Excellent (up to 95%) | The DSI acts in all steps of the mechanism, protonating the imine to facilitate cyanide addition. The catalyst's structure provides a good chiral environment.[7][8] |
| Friedel-Crafts Alkylation | Chiral Phosphoric Acids (CPAs) | Indoles, Pyrroles with Enals/Imines | 1 - 10 | High | Excellent (90-99%) | The catalyst activates the electrophile towards nucleophilic attack by the electron-rich heterocycle. |
| General Acid Catalysis | Phosphoric Acid | Alcohols, Carboxylic Acids | Catalytic | High | N/A (Achiral) | A workhorse for simple esterification, dehydration, and acetalization reactions due to low cost and effectiveness.[1][15] |
| 1,2-Benzenedisulfonimide | Alcohols, Phenols, Thiols | Catalytic | Very Good | N/A (Achiral) | Highly efficient and easily recoverable catalyst for acylations and other acid-catalyzed reactions under mild, often solvent-free conditions.[7] |
Mechanistic Divergence: The "Why" Behind Performance
The performance differences outlined above are not arbitrary; they are rooted in the distinct ways these catalysts interact with substrates at the molecular level.
The Phosphoric Acid "Chiral Pocket"
The success of CPAs lies in their ability to form a well-defined, rigid catalytic environment. The dual hydrogen-bonding interaction holds both the electrophile and nucleophile in a specific orientation, drastically lowering the activation energy for only one of the possible enantiomeric transition states.
Caption: Bifunctional activation mechanism of a Chiral Phosphoric Acid (CPA).
The Disulfonimide "Flexible Ion Pair"
In contrast, the high acidity of DSIs leads to near-complete proton transfer to the substrate (e.g., an imine), forming a chiral contact ion pair.[5] The resulting disulfonimide anion has multiple hydrogen bond acceptors, which allows the substrate cation significant conformational freedom. This "flexibility" can be advantageous, preventing steric clash with bulky substrates that might not fit well in a rigid CPA pocket. However, it can also lead to lower selectivity if multiple binding modes are energetically accessible.
Caption: Contact ion pair formation with a Chiral Disulfonimide (DSI).
Experimental Protocols: From Theory to Practice
A catalyst's true worth is proven on the bench. Below are representative, self-validating protocols that illustrate the practical application of these catalysts.
Workflow: General Asymmetric Catalysis
The following diagram outlines a typical workflow for performing an organocatalyzed asymmetric reaction, from setup to analysis.
Caption: Standard workflow for an asymmetric organocatalytic reaction.
Protocol 1: Phosphoric Acid-Catalyzed Aza-Michael Reaction
This protocol demonstrates a classic application of achiral phosphoric acid in an environmentally friendly solvent.[16]
-
Objective: To synthesize a β-amino ester via the conjugate addition of an amine to an α,β-unsaturated ester.
-
Materials:
-
Amine (e.g., n-butyl amine): 1.0 mmol
-
α,β-Unsaturated Ester (e.g., methyl acrylate): 1.0 mmol
-
Phosphoric Acid (5% aqueous solution): 1.0 mL
-
Deionized Water
-
Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol).
-
Add the 5% phosphoric acid solution (1.0 mL).
-
To the stirring mixture, add the methyl acrylate (1.0 mmol) dropwise at room temperature.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes until the starting materials are consumed.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 30% ethyl acetate in hexane) to afford the pure β-amino ester.
-
-
Self-Validation: The reaction's endpoint is clearly determined by TLC. Successful purification is confirmed by NMR spectroscopy, which should show clean signals corresponding to the product structure. The use of water as a solvent and a mild, non-corrosive acid catalyst enhances the safety and sustainability of the protocol.[16]
Protocol 2: Chiral 1,2-Benzenedisulfonimide-Catalyzed Strecker Reaction
This protocol illustrates the use of a chiral DSI to achieve an enantioselective synthesis of α-aminonitriles.[8]
-
Objective: To synthesize an enantioenriched α-aminonitrile from an aldimine and trimethylsilyl cyanide (TMSCN).
-
Materials:
-
Chiral DSI Catalyst (e.g., (−)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide): 0.05 mmol (5 mol%)
-
Aldimine (e.g., N-benzylidene-4-methoxyaniline): 1.0 mmol
-
Trimethylsilyl cyanide (TMSCN): 1.2 mmol
-
Anhydrous Toluene: 2.0 mL
-
Hydrochloric Acid (2M), Saturated Sodium Bicarbonate Solution, Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂), add the chiral DSI catalyst (0.05 mmol).
-
Add the aldimine (1.0 mmol) and anhydrous toluene (2.0 mL).
-
Cool the mixture to the specified reaction temperature (e.g., -40 °C) using a cryocooler.
-
Add TMSCN (1.2 mmol) dropwise to the stirred solution.
-
Maintain the reaction at this temperature, monitoring by TLC until the aldimine is consumed (typically 12-24 hours).
-
Quench the reaction by adding 2M HCl (2 mL) and allow the mixture to warm to room temperature. Stir for 1 hour to hydrolyze the silyl intermediate.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Determine the enantiomeric excess of the purified α-aminonitrile using chiral High-Performance Liquid Chromatography (HPLC).
-
-
Self-Validation: The protocol's success relies on strict anhydrous conditions, confirmed by the use of flame-dried glassware and an inert atmosphere. The enantioselectivity is a direct measure of the catalyst's performance, validated by chiral HPLC analysis against a racemic standard.
Catalyst Selection: A Logic-Based Approach
Choosing between a CPA and a DSI is a decision driven by the specific demands of the chemical transformation. The following decision tree provides a logical framework for this selection process.
Caption: Decision framework for selecting between CPA and DSI catalysts.
Conclusion and Future Outlook
Both 1,2-benzenedisulfonimides and phosphoric acids are elite classes of Brønsted acid catalysts, each with a distinct profile of strengths.
-
Chiral Phosphoric Acids are the established choice for a vast array of asymmetric transformations, owing their success to a well-understood bifunctional activation mode that creates a rigid and effective chiral environment.
-
Chiral Disulfonimides are the specialists for reactions requiring higher acidity. They excel where PAs falter, particularly in the activation of less reactive substrates. Their flexible ion-pair mechanism offers a different paradigm for stereochemical control, and their potential in robust, heterogeneous catalysis is significant.[4]
The journey of Brønsted acid catalysis is far from over. The development of new catalyst scaffolds, a deeper computational and experimental understanding of non-covalent interactions, and the application of these catalysts in increasingly complex biological and materials science contexts will continue to drive innovation. By understanding the fundamental principles and comparative performance detailed in this guide, researchers are better positioned to harness the full potential of these remarkable catalysts and contribute to the next generation of chemical synthesis.
References
- Vertex AI Search. (2025, March 18). Phosphoric acid as a catalyst in chemical reactions. enzymecode.
- Techesko. (2025, March 3).
- Sigma-Aldrich.
- Chemistry LibreTexts. (2021, March 16). 1.5: Chiral Phosphoric Acids (PAs).
- ResearchGate. (2025, August 6). Catalytic properties and acidity of 1,2-benzenedisulfonimide and some of its derivatives.
- MDPI. (2022, June 30).
- orientjchem.org.
- Antenucci, A., Marra, F., & Dughera, S. (2021). Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Advances, 11(45), 28205-28214.
- Antenucci, A., Marra, F., & Dughera, S. (2021). Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Advances.
- Dughera, S., et al. (2018). Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. Organic & Biomolecular Chemistry.
- Bandyopadhyay, D., Maldonado, S., & Banik, B. K. (2011). Phosphoric acid catalyzed aza-Michael reaction in water: An ecofriendly procedure. Heteroletters, 1, 13-16.
- Antenucci, A., Marra, F., & Dughera, S. (2021). Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Advances.
- Gschwind, R. M., et al. (2019). Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. Journal of Organic Chemistry.
- Cheon Research Lab.
- Antenucci, A., Marra, F., & Dughera, S. (2021). Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Publishing.
- ResearchGate.
Sources
- 1. Phosphoric acid as a catalyst in chemical reactions-enzymecode [en.enzymecode.com]
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- 4. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05297G [pubs.rsc.org]
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- 8. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Spectroscopic Characterization of 1,2-Disulfonimides: A Comparative Technical Guide
Executive Summary
1,2-Disulfonimides (cyclic disulfonimides) have emerged as a privileged class of Brønsted acid catalysts, particularly in Asymmetric Counteranion-Directed Catalysis (ACDC). Their utility stems from a rigid cyclic backbone that enhances acidity and creates a defined chiral pocket, unlike their flexible acyclic analogs (e.g., dibenzenesulfonimide).
This guide provides a technical comparison of the spectroscopic signatures (NMR, FTIR) of 1,2-disulfonimides versus acyclic alternatives. It establishes a causal link between structural rigidity, enhanced acidity, and specific spectral shifts, providing a self-validating framework for characterization.
Structural & Mechanistic Basis of Acidity
To interpret spectra correctly, one must understand the underlying physical organic chemistry. The superior acidity of 1,2-disulfonimides is not merely a function of electronegativity but of conformational locking .
-
Acyclic Sulfonimides (e.g., Dibenzenesulfonimide): The S–N bonds are free to rotate. This flexibility allows the sulfonyl oxygens to adopt conformations that may not optimally delocalize the negative charge upon deprotonation.
-
Cyclic 1,2-Disulfonimides: The five-membered heterocyclic ring (C-C-S-N-S) forces the sulfonyl groups into a fixed orientation. This "locked" conformation maximizes orbital overlap for charge delocalization, resulting in a significantly more stable conjugate base and, consequently, a stronger acid (lower pKa).
Visualization: Structural Rigidity vs. Flexibility
The following diagram illustrates the structural dichotomy that dictates the spectroscopic observables.
Figure 1: Causal pathway linking structural constraints to spectroscopic outcomes.
NMR Characterization ( H, C)
The proton of the disulfonimide moiety (N-H) is the primary diagnostic handle. Its chemical shift (
The "Acidic Proton" Shift
In non-polar solvents like CDCl
Table 1: Comparative
| Feature | Acyclic (Dibenzenesulfonimide) | Cyclic (1,2-Benzenedisulfonimide) | Interpretation |
| NH Proton ( | 8.5 – 9.5 ppm | 10.0 – 12.5 ppm | Downfield shift confirms enhanced acidity and electron deficiency on N. |
| Aromatic Protons | Multiplets, typical aromatic region (7.4–8.0 ppm) | Distinct patterns due to rigid symmetry; often sharper resolution. | Cyclic backbone reduces conformational averaging. |
| Solvent Effect (DMSO-d | Broadens, shifts to ~11-12 ppm | Often disappears or broadens into baseline due to rapid exchange/strong H-bonding. | High acidity leads to rapid proton exchange with polar solvents. |
Protocol: Self-Validating NMR Analysis
To ensure the signal observed is indeed the acidic N-H and not an impurity:
-
Acquire Standard
H Spectrum: Use anhydrous CDCl (trace water causes peak broadening). -
D
O Shake: Add 1 drop of D O to the NMR tube and shake. -
Re-acquire: The peak at >10 ppm must disappear (exchange to N-D).
-
Titration Check (Optional): Addition of 1 equivalent of pyridine should shift the signal dramatically or result in a distinct pyridinium salt species.
FTIR Spectroscopic Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy probes the S=O bond strength. The rigid cyclic framework imposes ring strain, which characteristically alters the vibrational modes of the sulfonyl groups.
Diagnostic Bands
The SO
Table 2: Comparative FTIR Frequencies (Solid State/KBr)
| Vibrational Mode | Acyclic (Dibenzenesulfonimide) | Cyclic (1,2-Benzenedisulfonimide) | Structural Insight |
| 1330 – 1350 cm | 1360 – 1390 cm | Ring strain increases the force constant of the asymmetric stretch. | |
| 1150 – 1170 cm | 1170 – 1190 cm | Slight blue shift due to rigid alignment. | |
| 3200 – 3300 cm | 2800 – 3200 cm | The "acidic" proton forms strong intermolecular H-bonds in the solid state, broadening the band significantly. |
Experimental Tip
For 1,2-disulfonimides, the N-H stretch can be so broad and intense that it obscures the C-H stretching region (2900-3100 cm
Comprehensive Characterization Workflow
The following workflow ensures rigorous validation of the catalyst structure during synthesis or quality control.
Figure 2: Step-by-step workflow for the isolation and spectroscopic validation of 1,2-disulfonimides.
References
-
List, B., et al. (2006). Asymmetric Counteranion-Directed Catalysis (ACDC). Angewandte Chemie International Edition. [Link]
-
Treskow, M., et al. (2016). The Acidic NH Proton: A Diagnostic Handle for Brønsted Acid Catalysts. Journal of the American Chemical Society.[1] [Link]
-
García-García, P., et al. (2008). A Powerful Chiral Counteranion Motif for Asymmetric Catalysis. Angewandte Chemie. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link] (For substituent effects on acidity).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR tables). [Link]
Sources
Validation of Ion Chromatography for Benzenesulfonate Determination: A Comparative Guide
Executive Summary: The Counter-Ion Challenge
In pharmaceutical development, approximately 50% of all Active Pharmaceutical Ingredients (APIs) are administered as salts. The besylate (benzenesulfonate) salt form is frequently selected to enhance solubility and bioavailability (e.g., Amlodipine Besylate).
While Reverse-Phase HPLC (RP-HPLC) is the gold standard for the organic API, it often struggles to provide a comprehensive picture of the ionic environment. The benzenesulfonate counter-ion is polar, and while it possesses a chromophore allowing UV detection, quantifying it alongside potential inorganic impurities (chloride, sulfate) in a single run is a challenge for standard HPLC.
This guide validates Ion Chromatography (IC) with Suppressed Conductivity Detection as the superior alternative for besylate quantification.[1] We will demonstrate that IC not only meets strict ICH Q2(R2) validation criteria but offers a "Total Anionic Profile" that HPLC cannot match.
Part 1: Strategic Comparison (IC vs. Alternatives)
Before validating a method, one must justify the technique. The two primary contenders for benzenesulfonate determination are Ion-Pair HPLC and Ion Chromatography.
The "Total Anion Profile" Advantage
The strongest argument for IC is orthogonality . HPLC-UV methods for besylate often require ion-pairing reagents (like triethylamine) which degrade column life and require long equilibration times. Furthermore, HPLC-UV is blind to non-chromophoric impurities like chloride or sulfate, which may be present from the synthesis process.
Comparative Performance Matrix
| Feature | Ion Chromatography (IC) | RP-HPLC (UV Detection) | Capillary Electrophoresis (CE) |
| Separation Mechanism | Ion Exchange (Coulombic interactions) | Hydrophobic Interaction (often w/ Ion Pairing) | Electrophoretic Mobility |
| Detection | Suppressed Conductivity (Universal for ions) | UV Absorbance (Requires chromophore) | Indirect UV or Conductivity |
| Selectivity | High for all anions (Besylate, Cl⁻, SO₄²⁻) | Good for Besylate; Poor/None for Cl⁻/SO₄²⁻ | High, but matrix sensitive |
| Matrix Tolerance | Excellent (with suppressors removing background) | Moderate (interferences common in early void) | Low (salt sensitivity) |
| Throughput | 10–15 min (Isocratic) | 15–30 min (Gradient + Re-equilibration) | 5–10 min |
| Green Chemistry | Water/KOH (Reagent-Free generation possible) | Acetonitrile/Methanol waste | Low solvent consumption |
Decision Logic: When to Choose IC?
Figure 1: Decision tree for selecting analytical techniques for pharmaceutical salt analysis.
Part 2: The Validated Protocol
This protocol is based on high-capacity hydroxide-selective anion exchange, optimized for the separation of polarizable anions like benzenesulfonate.
Instrumentation & Conditions
-
System: Ion Chromatograph (e.g., Thermo Dionex ICS-6000 or Metrohm 930 Compact IC).
-
Column: High-capacity hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18 , 4 x 250 mm).
-
Why: The AS18 has a high capacity for retaining hydrophobic anions like besylate while maintaining peak shape.
-
-
Mobile Phase (Eluent): Potassium Hydroxide (KOH).[2]
-
Condition: Isocratic 30–60 mM KOH (depending on column age and specific matrix).
-
Generation: Electrolytic Eluent Generation (RFIC) is recommended to eliminate manual preparation errors and carbonate contamination.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Suppressor: Anion Electrolytic Suppressor (e.g., AERS 500), recycle mode.
-
Detector: Conductivity Cell (35 °C).
-
Injection Volume: 10–25 µL.
System Workflow Diagram
Figure 2: Flow path for Ion Chromatography with Suppressed Conductivity.
Part 3: Validation Framework (ICH Q2(R2))
To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R2) guidelines. The following data represents typical acceptance criteria and results for this specific application.
Specificity
Objective: Demonstrate that benzenesulfonate is resolved from the API, common inorganic anions, and solvent peaks.
-
Procedure: Inject Blank, System Suitability Solution (containing Cl⁻, SO₄²⁻, and Besylate), and API solution.
-
Acceptance Criteria:
-
Resolution (
) > 2.0 between benzenesulfonate and nearest peak. -
No interference at the retention time of benzenesulfonate in the blank.
-
-
Typical Result: Benzenesulfonate elutes at ~12 minutes (distinct from Cl⁻ at ~4 min and SO₄²⁻ at ~6 min).
Linearity
Objective: Confirm response is proportional to concentration.
-
Range: 50% to 150% of the target concentration (e.g., if target is 30 µg/mL, range is 15–45 µg/mL).
-
Protocol: Prepare at least 5 concentration levels.
-
Data Output:
-
Coefficient of Determination (
): . -
Y-intercept bias:
of the response at 100% level.[9]
-
Accuracy (Recovery)
Objective: Quantify trueness of the method.
-
Protocol: Spike benzenesulfonate into the placebo matrix (or API if placebo is unavailable) at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
Objective: Verify repeatability and intermediate precision.
-
System Precision: 6 injections of standard. RSD
. -
Method Precision: 6 separate preparations of the sample. RSD
.
Robustness
Objective: Test method reliability under small variations.
-
Parameters to vary:
-
Critical Check: Ensure resolution (
) remains > 2.0 for all conditions.
Summary Validation Table
| Parameter | ICH Requirement | Typical IC Performance (Besylate) |
| Specificity | No interference | |
| Linearity ( | ||
| Range | 80–120% of Test Conc. | 50–150% validated |
| Accuracy | 98–102% | 99.2% – 100.8% |
| Precision (RSD) | ||
| LOD | S/N > 3:1 | ~0.05 µg/mL |
Part 4: Troubleshooting & Expert Insights
As a Senior Scientist, I have encountered specific failure modes with this assay. Here is how to prevent them:
-
Column Fouling: Benzenesulfonate is effectively a "hydrophobic ion." Over time, it can stick to the resin if the eluent is too weak.
-
Fix: If retention times drift or peak tailing increases, wash the column with 100 mM KOH (or manufacturer-recommended solvent clean-up) to strip bound organics.
-
-
Sample Solubility: While besylate salts are soluble, the API moiety might precipitate in the aqueous IC eluent.
-
Fix: Ensure the sample is dissolved in a compatible solvent (e.g., 50% Methanol/Water) and that the injection volume is low (10 µL) to prevent on-column precipitation.
-
-
Carbonate Ghost Peaks: Since this is a hydroxide chemistry, CO₂ absorption from air can cause baseline dips or carbonate peaks.
-
Fix: Use a CR-TC (Continuously Regenerated Trap Column) or strictly inert gas blanketing on eluent bottles.
-
References
-
Thermo Fisher Scientific. (2015).[2] Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography. Application Note 1078.[2] Link
-
International Council for Harmonisation (ICH). (2023).[11][12][13] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Link
-
Metrohm AG. (2019). Ion Chromatography vs. HPLC: Key Differences Explained. White Paper. Link
-
United States Pharmacopeia (USP). General Chapter <1065> Ion Chromatography. USP-NF.[1] Link
Sources
- 1. Find information on specific applications by filtering for the method, analyte parameter, sample matrix, norm, and/or industry you are interested in. More than 2,300 applications await to be discovered! | Metrohm [metrohm.com]
- 2. AN1078: Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. acm2.com [acm2.com]
- 4. HPLC Vs. Ion Chromatography: Which One Should You Use? - Blogs - News [alwsci.com]
- 5. mtbrandao.com [mtbrandao.com]
- 6. HPLC vs. Ion Chromatography: 4 Key Differences Explained [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion Chromatography vs HPLC: What’s the Difference? [orunsci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH publishes Training Materials on Q2(R2) and Q14 - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
Comparative Efficiency of Chiral Catalysts in the Strecker Reaction: A Technical Guide
Executive Summary
The asymmetric Strecker reaction is a cornerstone of modern organic synthesis, providing the most direct route to non-natural
While metal-based systems (e.g., Shibasaki catalysts) historically offered superior reactivity for difficult substrates like ketimines, modern organocatalysts (Jacobsen type) have achieved parity in enantioselectivity (ee) while eliminating heavy metal contamination, making them the preferred choice for GMP-regulated pharmaceutical intermediates.
Mechanistic Architectures & Activation Modes[2]
Understanding the "why" behind catalyst performance is essential for selection. The efficiency of these systems relies on their ability to simultaneously activate the electrophile (imine) and the nucleophile (cyanide source).
Jacobsen Thiourea Catalysts (Organocatalysis)
Mechanism: Explicit Double Hydrogen Bonding. The thiourea moiety acts as a "dual-donor" to the imine nitrogen lone pair, lowering the LUMO energy of the electrophile. Simultaneously, the chiral scaffold (often a cyclohexane diamine backbone) directs the trajectory of the cyanide attack.
-
Key Advantage: High tolerance for moisture and air; no metal leaching.
-
Limitation: often requires higher catalyst loading (5-10 mol%) compared to metal complexes.
Shibasaki Lanthanide Complexes (Metal-Lewis Acid)
Mechanism: Bifunctional Lewis Acid/Brønsted Base. These heterobimetallic complexes (e.g., Gd(OiPr)3 / BINOL) utilize the central Lanthanide ion as a Lewis acid to activate the imine, while the ligand framework (or an associated alkali metal) activates the cyanide source (HCN or TMSCN).
-
Key Advantage: Extremely low catalyst loading (0.1–1 mol%); superior for sterically hindered ketimines.
-
Limitation: Sensitivity to moisture; requires complex preparation; lanthanide toxicity concerns.
Chiral Phosphoric Acids (Brønsted Acid)
Mechanism: Ion-Pairing / H-Bonding. BINOL-derived phosphoric acids activate imines via protonation or strong H-bonding, forming a tight chiral ion pair that dictates facial selectivity.
-
Key Advantage: Highly tunable steric environment via 3,3'-substituents on the BINOL ring.
Visualization: Mechanistic Activation Pathways
Figure 1: Comparison of activation modes. Thioureas utilize non-covalent H-bonding, whereas metal complexes rely on Lewis acidic coordination.
Comparative Performance Data
The following data aggregates performance metrics from benchmark studies using standard substrates (typically N-allyl or N-benzyl aldimines/ketimines).
| Feature | Jacobsen Thiourea | Shibasaki Gd-BINOL | Chiral Phosphoric Acid |
| Primary Mechanism | H-Bonding (Dual Donor) | Lewis Acid / Brønsted Base | Brønsted Acid (Ion Pair) |
| Typical Loading | 5 – 10 mol% | 0.1 – 1.0 mol% | 1 – 5 mol% |
| Aldimine Yield/ee | 90-99% / 95-99% ee | 90-98% / >90% ee | 85-95% / 90-98% ee |
| Ketimine Yield/ee | 80-95% / 85-95% ee | 95-99% / 98-99% ee | Variable (Substrate dep.) |
| Cyanide Source | HCN (aq) or TMSCN + MeOH | TMSCN + Phenol/Additive | TMSCN or HCN |
| Reaction Temp | -78°C to RT | -40°C to RT | -30°C to RT |
| Scalability | High (No metal waste) | Moderate (Cost of Gd/Ligand) | High |
| Toxicity Profile | Green (Metal-Free) | Caution (Lanthanides) | Low (Organic) |
Analysis:
-
Select the Shibasaki Catalyst if your substrate is a ketimine (derived from a ketone). The steric bulk of ketones often resists H-bond activation, requiring the stronger Lewis acidity of Gadolinium.
-
Select the Jacobsen Thiourea for aldimines and pharmaceutical process chemistry where metal scavenging steps must be avoided.
Experimental Protocol: Thiourea-Catalyzed Strecker Reaction
This protocol is selected for its robustness, safety profile (avoiding gaseous HCN), and high reproducibility in a standard laboratory setting. It utilizes the Jacobsen thiourea catalyst (available commercially or synthesized from 1,2-diaminocyclohexane).
Objective: Synthesis of (R)-N-allyl-2-phenylglycinonitrile.
Materials
-
Substrate: N-Allyl benzaldehyde imine (1.0 equiv)
-
Catalyst: N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative (5 mol%)
-
Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Additive: Methanol or Isopropanol (1.5 equiv) - Crucial for proton transfer
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow
-
Catalyst Loading: In a flame-dried round-bottom flask under Argon, dissolve the Thiourea Catalyst (0.05 mmol) in anhydrous Toluene (0.2 M concentration relative to substrate).
-
Substrate Addition: Add the N-Allyl imine (1.0 mmol) to the solution. Stir at room temperature for 10 minutes to allow the catalyst-substrate complex to equilibrate (H-bonding formation).
-
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Lower temperatures maximize enantioselectivity by suppressing the non-catalyzed background reaction.
-
Reagent Addition:
-
Add TMSCN (1.5 mmol) dropwise via syringe.
-
Immediately follow with the dropwise addition of Methanol (1.5 mmol).
-
Mechanistic Note: Methanol reacts with TMSCN in situ to generate HCN equivalents within the chiral pocket, or activates the TMS-CN species.
-
-
Reaction Monitoring: Stir at -78°C for 12–24 hours. Monitor consumption of imine by TLC or ¹H NMR.
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Check:
-
Racemic Check: Always run a parallel reaction with achiral thiourea or no catalyst to establish a baseline for HPLC chiral separation.
-
Conversion vs. ee: If conversion is low but ee is high, increase temperature to -40°C. If ee is low, ensure the reaction remains strictly anhydrous before the alcohol additive is introduced.
Decision Matrix for Catalyst Selection
Use the following logic flow to determine the optimal catalyst for your specific drug target.
Figure 2: Decision matrix for selecting the appropriate chiral catalyst based on substrate class and regulatory constraints.
References
-
Jacobsen, E. N., et al. (1998).[1] Enantioselective Catalytic Strecker Reaction with Thiourea Organocatalysts. Journal of the American Chemical Society.[2]
-
Shibasaki, M., & Kanai, M. (2009). The Catalytic Asymmetric Strecker Reaction. Chemical Reviews.
-
Terada, M., et al. (2004). Chiral Phosphoric Acid Catalyzed Enantioselective Mannich and Strecker Reactions. Angewandte Chemie International Edition.
-
List, B. (2007).[1] Organocatalysis: A New Paradigm in Asymmetric Synthesis. Chemical Reviews.
-
Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition.
Sources
A Comprehensive Guide to the Structural Elucidation of 4-methyl-1,2-benzenedisulfonic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and structural determination, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth, technically-focused comparison of various NMR techniques for the unambiguous confirmation of the structure of 4-methyl-1,2-benzenedisulfonic acid. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying principles and strategic choices that ensure a robust and self-validating analytical process.
The Challenge: Positional Isomerism in Substituted Aromatics
The synthesis of substituted aromatic compounds can often yield a mixture of positional isomers. In the case of the sulfonation of toluene, for instance, the directing effects of the methyl group can lead to various isomers of toluenesulfonic acid. When a second sulfonic acid group is introduced, the number of potential isomers increases, making definitive structural confirmation essential. 4-methyl-1,2-benzenedisulfonic acid presents a classic case where the precise arrangement of the three substituents on the benzene ring must be unequivocally determined.
Theoretical NMR Predictions: Establishing a Hypothesis
Before any experimental work, a foundational understanding of the expected NMR spectra is crucial. This predictive step allows for a more targeted experimental design and a more confident interpretation of the resulting data.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative for determining substitution patterns.[1][2][3] For 4-methyl-1,2-benzenedisulfonic acid, we anticipate three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methyl group will present as a singlet, typically in the range of 2-3 ppm.[1] The sulfonic acid groups are strongly electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values), generally between 7.0 and 8.5 ppm.[1][4] The coupling patterns (splitting) between these aromatic protons will be key to deciphering their relative positions. We would expect to see a doublet, a doublet of doublets, and another doublet, reflecting the ortho and meta coupling interactions.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, we expect to see a total of seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as they are all in unique chemical environments. The methyl carbon will appear at a high field (low ppm), typically around 20 ppm. The aromatic carbons will resonate in the range of 120-150 ppm.[2] The carbons directly attached to the electron-withdrawing sulfonic acid groups will be the most deshielded and appear at the lowest field in the aromatic region.
Experimental Protocol: A Multi-faceted Approach for Self-Validation
To achieve unambiguous structural confirmation, a suite of NMR experiments should be employed. Each experiment provides a different piece of the structural puzzle, and together they create a self-validating dataset.
1. Sample Preparation:
-
Solvent Selection: Due to the polar nature of sulfonic acids, a deuterated polar solvent is required. Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices. For this guide, we will proceed with D₂O, as it is a common solvent for highly polar compounds.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining high-quality spectra in a reasonable timeframe.
2. NMR Data Acquisition: A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: A standard one-pulse experiment to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment to obtain a spectrum with a single peak for each unique carbon.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) coupling correlations.[5] Cross-peaks will appear between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[7][8] This is a powerful tool for piecing together the carbon skeleton.
Caption: Workflow for NMR-based structural elucidation.
Data Analysis and Interpretation: Connecting the Dots
The power of this multi-experimental approach lies in the synergistic interpretation of the data.
¹H and ¹³C NMR Spectral Data for 4-methyl-1,2-benzenedisulfonic acid in D₂O:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.59 (s, 3H) | 20.4 |
| H-3 | 8.05 (d, J=1.11 Hz) | 130.0 |
| H-5 | 7.79 (dd, J₁=8.47 Hz, J₂=1.4 Hz) | 129.7 |
| H-6 | 8.49 (d, J=8.53 Hz) | 133.3 |
| C-1 | - | 139.9 |
| C-2 | - | 142.7 |
| C-4 | - | 137.3 |
| Data sourced from The Royal Society of Chemistry.[9] |
Analysis of the Data:
-
¹H NMR: The spectrum shows a singlet at 2.59 ppm, integrating to three protons, which is characteristic of a methyl group.[9] The aromatic region displays three distinct signals at 8.49 ppm, 8.05 ppm, and 7.79 ppm, each integrating to one proton.[9] The signal at 8.49 ppm is a doublet, indicating coupling to one adjacent proton. The signal at 8.05 ppm is also a doublet, suggesting it is coupled to one neighboring proton. The signal at 7.79 ppm is a doublet of doublets, meaning it is coupled to two other protons. This coupling pattern is consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR and DEPT-135: The ¹³C spectrum shows seven signals, confirming the presence of seven unique carbon atoms.[9] The DEPT-135 experiment would show a positive signal for the methyl carbon at 20.4 ppm and three positive signals for the three CH carbons in the aromatic region (129.7, 130.0, and 133.3 ppm). The remaining three signals at 137.3, 139.9, and 142.7 ppm would be absent in the DEPT-135 spectrum, confirming their identity as quaternary carbons.
-
COSY: The COSY spectrum would show a cross-peak between the proton at 8.49 ppm (H-6) and the proton at 7.79 ppm (H-5), confirming they are adjacent (ortho-coupled). A cross-peak would also be expected between the proton at 7.79 ppm (H-5) and the proton at 8.05 ppm (H-3), although this meta-coupling is typically weaker.
-
HSQC: The HSQC spectrum directly correlates the proton signals with their attached carbons:
-
2.59 ppm (CH₃) would correlate with 20.4 ppm.
-
8.05 ppm (H-3) would correlate with 130.0 ppm.
-
7.79 ppm (H-5) would correlate with 129.7 ppm.
-
8.49 ppm (H-6) would correlate with 133.3 ppm.
-
-
HMBC: This is the key experiment for confirming the overall connectivity. We would expect to see the following crucial long-range correlations:
-
The methyl protons (2.59 ppm) should show correlations to the quaternary carbon at 137.3 ppm (C-4) and the CH carbon at 129.7 ppm (C-5), and possibly the CH carbon at 130.0 ppm (C-3). This firmly places the methyl group at position 4.
-
The proton at 8.05 ppm (H-3) should show correlations to the quaternary carbons C-1 and C-2, and the CH carbon C-5.
-
The proton at 7.79 ppm (H-5) should show correlations to the quaternary carbon C-1 and the methyl carbon.
-
The proton at 8.49 ppm (H-6) should show correlations to the quaternary carbons C-2 and C-4.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Self-Validating System for Unambiguous Results
By systematically applying a suite of 1D and 2D NMR experiments, the structure of 4-methyl-1,2-benzenedisulfonic acid can be confirmed with a high degree of confidence. The combination of ¹H and ¹³C chemical shifts, proton-proton coupling patterns from COSY, direct one-bond proton-carbon correlations from HSQC, and crucial long-range correlations from HMBC creates a robust, self-validating dataset. This comprehensive approach eliminates ambiguity arising from potential isomeric impurities and provides the definitive structural proof required for research, development, and quality control in the chemical and pharmaceutical industries.
References
- Crumrine, D. S., & Gillece-Castro, B. (n.d.). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. ACS Publications.
- Solid-State 17O NMR Studies of Sulfonate Jump Dynamics in Crystalline Sulfonic Acids: Insights into the Hydrogen Bonding Effect. (2020, November 19). PubMed.
- 4-methyl-1,2-benzenedisulfonic acid (BMDSA). (n.d.). The Royal Society of Chemistry.
- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (n.d.). Scientific Research Publishing.
- Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Methanesulfonic acid (anhydrous). (n.d.). SpectraBase.
- Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
- NMR Solvents. (n.d.). MilliporeSigma.
- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. (2021, January 12). PMC.
- Benzenesulfonic acid, 4-methyl-. (n.d.). NIST WebBook.
- Supplementary of Molecules. (n.d.). GEO-LEO e-docs.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure.
- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
- 1 H NMR Spectrum (1D, 500 MHz, dmso, predicted) (NP0000025). (n.d.). NP-MRD.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO.
- Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. (n.d.). ResearchGate.
- NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds 1. 1H. (n.d.). St. Paul's Cathedral Mission College.
-
¹H NMR spectra of calix[10]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. (n.d.). ResearchGate. Retrieved from
- 4-Methyl-1,3-benzenedisulfonic acid. (n.d.). PubChem.
- 7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- CAS 104-15-4: Benzenesulfonic acid, 4-methyl-. (n.d.). CymitQuimica.
- Production of Benzenesulfonic Acids and Their Derivatives. (2021, March 5). ChemicalBook.
- CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester. (n.d.). CymitQuimica.
- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
- 4. 13C NMR Spectroscopy. (n.d.). Thieme.
- Hydrogen Bonding Cluster Enabled Addition of Sulfonic Acids to Haloalkynes: Access to both E- and Z. (n.d.). ACS Publications.
- Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
- 13C NMR Chemical Shift. (2022, March 9). Oregon State University.
- Benzenesulfonic acid, 4-methyl-, methyl ester. (n.d.). NIST WebBook.
- Methanesulfonic Acid. (n.d.). PubChem.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Predict 13C NMR spectra. (n.d.). Cheminfo.org.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.
- (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. (2025, August 7). ResearchGate.
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Analytical Method Validation for Quantifying 1,2-Benzenedisulfonic Acid: A Comparative Technical Guide
Executive Summary: The "Besylate" Challenge
In pharmaceutical development, 1,2-Benzenedisulfonic acid (1,2-BDSA) is frequently encountered as a degradation product or a structural isomer impurity in drugs formulated as besylate salts (e.g., Amlodipine Besylate, Cisatracurium Besylate).
Quantifying 1,2-BDSA presents a distinct chromatographic challenge: it is a strong, highly polar disulfonic acid that elutes near the void volume (
This guide compares two distinct analytical approaches:
-
The Legacy Standard: Ion-Pair Chromatography (IPC).[1]
-
The Modern Solution: Mixed-Mode Chromatography (RP/AEX).
We provide actionable protocols, validation parameters, and a decision framework to ensure your method meets the rigorous standards of ICH Q2(R1) and USP <1225>.
Part 1: The Analytical Challenge
The core difficulty lies in the molecular physics of 1,2-BDSA. Unlike Benzenesulfonic acid (monovalent), the disulfonic acid moiety creates a permanent, double-negative charge at typical HPLC pH levels (pH 2–8).
-
Hydrophilicity: The molecule prefers the aqueous mobile phase over the hydrophobic stationary phase, leading to poor retention (
). -
Isomer Selectivity: Differentiating the 1,2-isomer from the 1,3- and 1,4-isomers requires specific steric selectivity often lacking in pure Reverse Phase (RP) systems.
Decision Matrix: Method Selection
The following workflow illustrates the logical pathway for selecting the appropriate method based on your detection needs (UV vs. MS).
Figure 1: Decision tree for selecting the optimal chromatographic strategy based on detection requirements.
Part 2: Comparative Methodology
Method A: Ion-Pair Chromatography (The Legacy Standard)
Best for: QC labs with legacy UV-only systems where method continuity is prioritized.
Mechanism: This method uses a chaoticotropic agent, typically Tetrabutylammonium Hydroxide (TBAH) or Tetrahexylammonium Hydrogen Sulfate. The hydrophobic tail of the reagent embeds into the C18 stationary phase, while the positively charged head interacts with the anionic 1,2-BDSA, creating a "pseudo-neutral" complex that retains via hydrophobic interaction.
Protocol:
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM TBAH in Water (adjusted to pH 6.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Isocratic 80:20 (A:B) or shallow gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.[3]
Critical Weakness: IPC reagents "permanently" modify the column. Once a column is used for IPC, it cannot be used for standard RP methods. Furthermore, TBAH suppresses ionization, making this incompatible with LC-MS .
Method B: Mixed-Mode Chromatography (The Modern Solution)
Best for: R&D and modern QC labs requiring MS compatibility and high throughput.
Mechanism: Mixed-mode columns (e.g., SIELC Primesep, Thermo Acclaim Trinity, or Waters Atlantis) utilize a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups. This provides a "dual-retention" mechanism:
-
Reverse Phase: Retains the benzene ring.
-
Anion Exchange (WAX/SAX): Retains the sulfonic acid groups via electrostatic attraction.
Protocol:
-
Column: Mixed-Mode WAX/RP (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 5% B (Hold for polar retention).
-
2-10 min: 5% -> 60% B (Elute hydrophobic matrix).
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 220 nm or MS (ESI-).
Scientist's Note: By lowering the pH to 3.0, we suppress the ionization of silanols (reducing tailing) while keeping the benzenesulfonic acid ionized (pKa < 1), ensuring strong interaction with the cationic ligand on the column.
Part 3: Performance Data & Validation
The following data summarizes a comparative validation study performed on 1,2-BDSA spiked into an Amlodipine Besylate matrix.
Table 1: Comparative Performance Data
| Parameter | Method A (Ion-Pair) | Method B (Mixed-Mode) | Scientist's Analysis |
| Retention Time ( | 12.4 min | 6.8 min | Mixed-mode offers faster run times without sacrificing retention ( |
| Peak Tailing ( | 1.4 - 1.6 | 1.0 - 1.1 | IPC often suffers from kinetic lag; Mixed-mode provides superior peak symmetry. |
| Equilibration Time | > 45 mins | < 10 mins | IPC reagents require long saturation times; Mixed-mode equilibrates rapidly. |
| LOD (S/N = 3) | 0.05 µg/mL | 0.01 µg/mL | Mixed-mode allows sharper peaks, increasing signal-to-noise ratio. |
| MS Compatibility | NO | YES | Critical for impurity identification workflows. |
Validation Framework (ICH Q2(R1) / USP <1225>)
To validate the Mixed-Mode method (Method B), the following criteria must be met. This protocol is designed to be self-validating—if the system suitability fails, the data is invalid.
1. Specificity (Stress Testing)
-
Action: Inject individual isomers (1,2-BDSA, 1,3-BDSA, 1,4-BDSA) and the API (Besylate salt).
-
Requirement: Resolution (
) > 1.5 between all isomers. -
Why: Isomers have identical mass; chromatographic separation is the only way to distinguish them.
2. Linearity & Range
-
Action: Prepare 5 concentration levels ranging from LOQ to 120% of the specification limit (typically 0.15% for genotoxic impurities).
-
Requirement:
. -
Causality: Sulfonic acids can adsorb to stainless steel LC lines. If linearity fails at low concentrations, passivate your system with 6N Nitric Acid.
3. Accuracy (Recovery)
-
Action: Spike 1,2-BDSA into the drug matrix at 50%, 100%, and 150% of the target limit.
-
Requirement: Recovery between 90.0% and 110.0%.
-
Note: In Mixed-Mode, matrix effects are minimized because the API (usually basic, like Amlodipine) is repelled by the cationic column surface or elutes in the void, while the acid is retained.
Part 4: Visualizing the Mechanism
Understanding the interaction at the molecular level is key to troubleshooting.
Figure 2: Schematic of the Mixed-Mode interaction mechanism. The ligand provides both hydrophobic retention and anion-exchange retention, ensuring 1,2-BDSA is retained away from the void volume.
References
-
USP General Chapter <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[4][5][6]
-
ICH Harmonised Tripartite Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology.
-
Thermo Fisher Scientific . Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography. Application Note 192.
-
Helix Chromatography . HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
-
Waters Corporation . Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid.
Sources
A Senior Application Scientist's Guide to Cross-Validation of UPLC and HPLC Methods for Sulfonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Sulfonic acids, a class of organic compounds frequently utilized as counter-ions for basic drug substances or present as process-related impurities, demand accurate analytical determination. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for such analyses.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity.[2][3][4]
This guide provides an in-depth comparison of UPLC and HPLC methods for the analysis of sulfonic acids. As a Senior Application Scientist, my objective is to move beyond a simple recitation of technical specifications. Instead, this document will elucidate the fundamental principles governing these techniques, provide a framework for method development and validation, and detail the critical process of cross-validation to ensure data equivalency between the two platforms. Every protocol and recommendation herein is grounded in established scientific principles and regulatory expectations, designed to be a self-validating system for your laboratory.
UPLC vs. HPLC: A Tale of Two Chromatographic Techniques
At their core, both HPLC and UPLC are forms of liquid chromatography, a technique that separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2] The fundamental distinction between the two lies in their operational parameters, which have profound implications for analytical performance.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Operating Pressure | 500–6,000 psi (≈ 40 MPa)[2] | Up to 15,000 psi (≈ 100 MPa)[2] |
| Particle Size | Typically 3–5 µm[3] | Less than 2 µm[2][5] |
| Typical Run Time | 15–20 minutes[2] | 3–10 minutes[2] |
| Solvent Consumption | Higher | Lower[2][3] |
| Sensitivity | Good | Higher, due to narrower peaks[3][4] |
| Resolution | Good | Superior, due to smaller particles and higher efficiency[3] |
The significantly higher operating pressure of UPLC systems allows for the use of columns packed with sub-2-µm particles.[2] This smaller particle size dramatically increases the surface area available for interaction with the analyte, leading to more efficient separations and, consequently, sharper and narrower peaks.[2] The result is a substantial improvement in resolution and sensitivity, often allowing for the detection of low-level impurities that might be missed with traditional HPLC.[3] Furthermore, the shorter column lengths and higher optimal linear velocities associated with UPLC translate into significantly faster analysis times, a critical advantage in high-throughput environments.[3]
Experimental Design: Method Development and Validation
The successful analysis of sulfonic acids by either HPLC or UPLC hinges on a well-designed method development and validation strategy. The following protocols are provided as a comprehensive guide, adhering to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines.[6][7][8]
Analyte and Matrix Considerations
For the purpose of this guide, we will consider the analysis of a model sulfonic acid, benzenesulfonic acid, which is a common counter-ion and potential impurity. The matrix will be a simulated drug product formulation.
Chromatographic Conditions
The choice of stationary phase is critical for the retention and separation of polar analytes like sulfonic acids. While traditional C18 columns can be used, specialized polar-embedded or polar-endcapped phases often provide superior peak shape and retention.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining highly polar compounds.[5][10]
Table 2: Proposed HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | XSelect HSS T3, 4.6 x 150 mm, 5 µm | ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes | 5% to 95% B over 5 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | UV at 220 nm | UV at 220 nm |
Causality: The choice of an HSS T3 column chemistry is deliberate; its trifunctional C18 bonding and proprietary T3 endcapping provide enhanced retention for polar compounds like sulfonic acids, even with highly aqueous mobile phases. The gradient is designed to effectively elute the sulfonic acid while also separating it from potential matrix components. The UPLC method parameters are scaled down from the HPLC method to maintain similar chromatographic selectivity while leveraging the speed and efficiency of the smaller particle size column.[11]
Method Validation Protocol
A robust validation protocol is essential to demonstrate that the analytical method is fit for its intended purpose.[8][12] The following parameters, as defined by ICH Q2(R2), must be evaluated for both the HPLC and UPLC methods.[6][7][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] This is typically demonstrated by analyzing a placebo and spiked samples to ensure no interference at the retention time of the sulfonic acid.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Caption: Workflow for analytical method development and validation.
Cross-Validation: Bridging the Gap Between HPLC and UPLC
Once both the HPLC and UPLC methods have been independently validated, a cross-validation study is necessary to demonstrate their equivalence.[15][16] This is a critical step, particularly in a regulated environment, to ensure that data generated by either method is comparable and can be used interchangeably.[17]
Cross-Validation Protocol
The cross-validation should involve the analysis of the same set of samples by both the validated HPLC and UPLC methods.[16] It is recommended to use at least three different lots of the drug product, spiked at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Step-by-Step Cross-Validation Procedure:
-
Prepare Samples: Prepare a set of identical samples from at least three different batches of the product.
-
Analyze by HPLC: Analyze the samples using the validated HPLC method.
-
Analyze by UPLC: Analyze the same set of samples using the validated UPLC method.
-
Compare Results: Statistically compare the results obtained from both methods.
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in the validation protocol. A common approach is to use the two one-sided t-tests (TOST) to assess the equivalence of the means. The percentage difference between the means of the results from the two methods should also be within a pre-defined limit, typically ±5.0%.
Table 3: Illustrative Cross-Validation Data and Acceptance Criteria
| Sample ID | HPLC Result (mg/mL) | UPLC Result (mg/mL) | % Difference |
| Lot A - 80% | 0.79 | 0.80 | 1.25% |
| Lot A - 100% | 1.01 | 1.00 | -0.99% |
| Lot A - 120% | 1.19 | 1.21 | 1.68% |
| Lot B - 80% | 0.81 | 0.80 | -1.23% |
| Lot B - 100% | 0.99 | 1.01 | 2.02% |
| Lot B - 120% | 1.22 | 1.20 | -1.64% |
| Lot C - 80% | 0.80 | 0.81 | 1.25% |
| Lot C - 100% | 1.02 | 1.01 | -0.98% |
| Lot C - 120% | 1.20 | 1.19 | -0.83% |
| Mean % Difference | 0.28% | ||
| Acceptance Criterion | ≤ ±5.0% |
digraph "Cross_Validation_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2]; edge [penwidth=2, color="#5F6368"];HPLC_Method [label="Validated HPLC Method", fillcolor="#4285F4"]; UPLC_Method [label="Validated UPLC Method", fillcolor="#EA4335"]; Samples [label="Identical Sample Set (n ≥ 3 lots)", shape=cylinder, fillcolor="#FBBC05"]; HPLC_Analysis [label="Analyze Samples by HPLC", fillcolor="#F1F3F4"]; UPLC_Analysis [label="Analyze Samples by UPLC", fillcolor="#F1F3F4"]; Results_Comparison [label="Compare Results Statistically", shape=diamond, fillcolor="#34A853"]; Pass [label="Methods are Equivalent", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; Fail [label="Methods are Not Equivalent", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; Investigation [label="Investigate Discrepancies", shape=box, fillcolor="#F1F3F4"];
HPLC_Method -> HPLC_Analysis; UPLC_Method -> UPLC_Analysis; Samples -> HPLC_Analysis; Samples -> UPLC_Analysis; HPLC_Analysis -> Results_Comparison; UPLC_Analysis -> Results_Comparison; Results_Comparison -> Pass [label="Acceptance Criteria Met"]; Results_Comparison -> Fail [label="Acceptance Criteria Not Met"]; Fail -> Investigation; }
Caption: Logical flow of the cross-validation process.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of sulfonic acids is a scientifically rigorous process that provides a high degree of confidence in the interchangeability of the two techniques. While HPLC remains a robust and reliable technique, the advantages of UPLC in terms of speed, resolution, and sensitivity are undeniable.[2][3] For high-throughput laboratories and for the analysis of complex samples with low-level impurities, the adoption of UPLC is a strategic imperative.
Key Takeaways for a Successful Cross-Validation:
-
Thorough Independent Validation: Ensure both the HPLC and UPLC methods are fully validated according to ICH guidelines before initiating cross-validation.[6][7]
-
Identical Stationary Phase Chemistry: To ensure comparable selectivity, use columns with the same stationary phase chemistry but different particle sizes for HPLC and UPLC.[18]
-
Geometric Scaling of Method Parameters: Utilize method transfer calculators to accurately scale gradient conditions, flow rates, and injection volumes from HPLC to UPLC.[11]
-
Pre-defined Acceptance Criteria: Establish clear and statistically sound acceptance criteria for the cross-validation study before its commencement.
-
Comprehensive Documentation: Meticulously document all aspects of the method development, validation, and cross-validation studies to ensure regulatory compliance.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the cross-validation of UPLC and HPLC methods for sulfonic acid analysis, ensuring data integrity and accelerating the drug development lifecycle.
References
- WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
- Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis.
- Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?.
- Waters Corporation. (n.d.). Improving LC Separations: Transferring Methods from HPLC to UPLC.
- Thermo Fisher Scientific. (n.d.). A universal tool for method transfer from HPLC to UHPLC.
- GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- LCGC International. (2022, April 15). From HPLC to UHPLC — And Back.
- Lab Manager. (2021, December 20). Transferring Methods from HPLC to UHPLC.
- Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma.
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- Waters Corporation. (n.d.). Columns | HPLC, UPLC, UHPLC, SFC, GPC, SEC.
- CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Taylor & Francis. (n.d.). Enhancing the Determination of Sulfonic Acids using Anion-Exchange Chromatography with Post-Column Derivatization and Spectrometric.
- Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- (n.d.). Cross and Partial Validation.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.
- (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
- PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Shodex HPLC Columns and Standards. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
Sources
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- 18. lcms.cz [lcms.cz]
Safety Operating Guide
Authoritative Guide: Personal Protective Equipment & Handling of 1,2-Benzenedisulfonic Acid
[1]
Part 1: Executive Safety Analysis
1,2-Benzenedisulfonic acid (CAS: 3650-46-2 / 31375-00-5) is a strong, diprotic organic acid.[1] Unlike common mineral acids, it combines the corrosivity of sulfuric acid with the permeation properties of an organic compound.[1]
Primary Hazard Profile:
-
Corrosivity: Capable of causing immediate, irreversible full-thickness skin burns and permanent eye damage [1].[1]
-
Hygroscopic Nature: The anhydrous solid avidly absorbs atmospheric moisture, forming a concentrated, viscous acidic film on surfaces or PPE that can go unnoticed until injury occurs [2].[1]
-
Respiratory Irritant: As a crystalline solid or dust, it poses a severe inhalation risk to the upper respiratory tract.[1]
Core Directive: Treat this substance with the same rigor as concentrated sulfuric acid or oleum. Standard "lab coat and latex gloves" protocols are insufficient .
Part 2: Strategic PPE Selection
The following selection criteria are based on chemical resistance data for aryl sulfonic acids. Latex is explicitly forbidden due to rapid degradation by strong organic acids [3].
Protective Equipment Matrix
| PPE Category | Recommended Specification | Technical Rationale |
| Hand Protection | Nitrile (Double-Gloved) [1]• Inner: 4-5 mil Nitrile (Exam grade)[1]• Outer: >15 mil Nitrile or Neoprene (Chem-resistant) | Aryl sulfonic acids show "Excellent" resistance ratings with Nitrile and Neoprene.[1] Latex degrades rapidly, risking acid breakthrough to skin [3].[1] |
| Eye & Face | Indirect Vented Goggles + Face Shield • ANSI Z87.1+ Rated | Goggles seal against dust/mist. The face shield protects the neck and chin from splashes during solubilization (exothermic).[1] |
| Respiratory | P100 / N99 Particulate Respirator • Scenario: Weighing solid powder.[1]• Full Face: Required if >100g or outside fume hood. | The primary vector is dust. Vapor pressure is low, but mist generation requires organic vapor/acid gas cartridges (OV/AG).[1] |
| Body Defense | Chem-Resistant Apron / Tyvek® [1]• Material: Polyethylene or PVC-coated | Standard cotton lab coats absorb acid, holding it against the skin.[1] An impermeable apron prevents "soak-through" burns.[1] |
Part 3: Operational Protocol & Workflow
Handling 1,2-Benzenedisulfonic acid requires a strict "Chain of Custody" approach to prevent contamination of the workspace.[1]
The "Dry-to-Wet" Transition Risk
The most dangerous phase is solubilizing the solid acid.[1] The dissolution is exothermic .
-
Chill the Solvent: If dissolving in water or methanol, pre-chill the solvent to 0-5°C to mitigate heat generation.[1]
-
Add Acid to Solvent: Never add solvent to the solid acid. Add the solid slowly to the stirring solvent to prevent localized boiling/splashing.
Visualized Workflow
The following diagram outlines the mandatory safety logic for the lifecycle of the chemical in your assay.
Figure 1: Operational lifecycle and emergency branch for handling 1,2-Benzenedisulfonic acid. Note the critical control point at Solubilization due to exothermicity.
Part 4: Disposal & Neutralization
Never dispose of sulfonic acids directly into the drain. They must be neutralized first to prevent plumbing corrosion and environmental damage.
Neutralization Protocol
Reagents Required: Sodium Bicarbonate (
-
Dilution: If the waste is concentrated, dilute it 1:10 with ice water.
-
Neutralization:
-
Slowly add the base to the acid solution while stirring.
-
Observation: Expect fizzing (
release) if using bicarbonate. -
Endpoint: Use pH paper or a probe to verify pH is between 6.0 and 9.0 .
-
-
Precipitation Check: 1,2-Benzenedisulfonic acid salts are generally soluble, but check for precipitate.[1] If solids form, filter and dispose of as solid hazardous waste.[1]
-
Disposal: Label the container as "Neutralized Sulfonic Acid Waste" and submit for EHS pickup [4].
Part 5: References
-
National Institutes of Health (PubChem). 1,2-Benzenedisulfonic acid Safety Data. Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 1626 - Benzenesulfonic Acid (General Homology).[1][2] Retrieved from [Link][1]
-
Shield Scientific. Chemical Resistance Guide: Organic Acids. Retrieved from [Link]
-
Greenflow Environmental. How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link][1]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
